This guide serves as a definitive technical resource for 3-Ethynyl-1-methylpyrrolidine hydrochloride , a specialized heterocyclic building block used in high-value medicinal chemistry campaigns. Part 1: Executive Summary...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a definitive technical resource for 3-Ethynyl-1-methylpyrrolidine hydrochloride , a specialized heterocyclic building block used in high-value medicinal chemistry campaigns.
Part 1: Executive Summary
3-Ethynyl-1-methylpyrrolidine hydrochloride (CAS: 2241128-70-9) is a chiral or racemic saturated heterocycle featuring a terminal alkyne handle.[1][2] It functions as a critical "Click-ready" synthon in Fragment-Based Drug Discovery (FBDD). Its value lies in the combination of the pyrrolidine ring (which improves aqueous solubility and metabolic stability via sp³ character) and the ethynyl group (a rigid, linear linker for bioorthogonal conjugation or Sonogashira couplings).
This compound is primarily utilized to:
Modulate Physicochemical Properties: Lower LogD and increase fraction of sp³ carbons (Fsp³) in lead compounds.
High in H₂O, DMSO, Methanol; Low in non-polar solvents (Hexane, Et₂O)
Structural Analysis
The molecule consists of a basic tertiary amine (pKa ~9.0–9.5) and a terminal alkyne.[7][8][9][10][11] The hydrochloride salt form is preferred for storage to prevent oxidation of the amine and polymerization of the alkyne.
Chirality: The C3 position is stereogenic. The commercial product is often racemic, but enantiopure forms ((R)- or (S)-) are synthesized for stereoselective drug targets.
Hygroscopicity: The HCl salt is hygroscopic and must be stored under desiccant.
Part 3: Synthetic Routes & Manufacturing
Note: The following protocols are synthesized from standard organic transformations adapted for this specific substrate.
The most robust route to the saturated 3-ethynyl motif avoids the formation of internal unsaturation. It proceeds via the homologation of 1-methylpyrrolidine-3-carbaldehyde .
Reaction Scheme (Graphviz)
Caption: Step-wise synthesis from carboxylic acid precursor via aldehyde homologation.
Reagent Prep: Dissolve 1-methylpyrrolidine-3-carbaldehyde (1.0 eq) in anhydrous methanol (0.5 M concentration) under Nitrogen atmosphere.
Base Addition: Add K₂CO₃ (2.0 eq) followed by the Bestmann-Ohira reagent (1.2 eq) at 0°C.
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours. The reaction generates N₂ gas; ensure proper venting.
Workup: Quench with saturated NH₄Cl solution. Extract with Dichloromethane (DCM).[13] The basic amine product will remain in the organic layer if pH > 10; otherwise, adjust pH with NaOH.
Salt Formation: Dissolve the crude free base oil in dry Diethyl Ether. Add 2.0 M HCl in Ether dropwise at 0°C. The hydrochloride salt precipitates immediately.
Purification: Filter the white solid and recrystallize from Ethanol/Ether if necessary.
Part 4: Reactivity & Functionalization[2]
Click Chemistry (CuAAC)
The terminal alkyne is a "spring-loaded" electrophile for Copper-Catalyzed Azide-Alkyne Cycloaddition.
Outcome: Creates Aryl-Alkyne-Pyrrolidine motifs common in kinase inhibitors.
Functionalization Pathways (Graphviz)
Caption: Primary reaction pathways for the ethynyl handle.
Part 5: Applications in Drug Discovery[15]
Bioisosterism & Scaffold Design
The 3-ethynyl-1-methylpyrrolidine motif is often used to replace:
Phenyl rings: To improve solubility (LogS) and reduce aromatic ring count (developability).
Linear alkyl chains: To introduce rigidity and defined vectors without adding excessive lipophilicity.
Therapeutic Areas
Neuroscience: Pyrrolidine derivatives target Nicotinic Acetylcholine Receptors (nAChRs) and Histamine H3 receptors. The 1-methyl group mimics the endogenous amine methylation.
Oncology: Used as a linker in PROTACs (Proteolysis Targeting Chimeras) where the alkyne serves as the attachment point for the E3 ligase ligand.
Kinase Inhibitors: The alkyne group can bind to the "gatekeeper" residue in certain kinase pockets or serve as a covalent warhead targeting non-catalytic cysteines.
Part 6: Handling, Stability & Safety (SDS Summary)
Highly flammable liquid and vapor (Applies to free base; Salt is solid but combustible).
Storage & Handling:
Hygroscopic: Store in a tightly sealed container under inert gas (Nitrogen/Argon) at 2-8°C.
Stability: Stable under recommended storage conditions. Avoid strong oxidizing agents.
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.
References
Organic Chemistry Portal. (n.d.). Seyferth-Gilbert Homologation. Retrieved from [Link]
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274. (Context on Pyrrolidine utility). Retrieved from [Link]
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. Retrieved from [Link][13]
Technical Guide: Synthesis of 3-Ethynyl-1-methylpyrrolidine Hydrochloride
This guide details the chemical synthesis of 3-Ethynyl-1-methylpyrrolidine hydrochloride , a critical saturated nitrogen heterocycle used as a scaffold in the development of nicotinic acetylcholine receptor (nAChR) ligan...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the chemical synthesis of 3-Ethynyl-1-methylpyrrolidine hydrochloride , a critical saturated nitrogen heterocycle used as a scaffold in the development of nicotinic acetylcholine receptor (nAChR) ligands and tyrosine kinase inhibitors.
The synthesis strategy prioritizes the Aldehyde Homologation Route (Corey-Fuchs protocol) starting from the commercially available Methyl 1-methylpyrrolidine-3-carboxylate. This pathway offers the highest regiochemical fidelity, ensuring the ethynyl group is installed exclusively at the C3 position without isomerization.
To achieve the target 3-ethynyl functionality on a saturated pyrrolidine ring, direct nucleophilic substitution is chemically non-viable due to the poor leaving group ability on secondary carbons and competing elimination reactions.
The most robust retrosynthetic disconnection cuts the C(sp)-C(sp3) bond, tracing back to a C1-homologation of an aldehyde precursor .
Mechanism: Nucleophilic acyl substitution followed by hydride transfer.
Protocol:
Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a reflux condenser and addition funnel under N₂ atmosphere.
Solvent Prep: Charge the flask with anhydrous THF (200 mL) and cool to 0°C.
Reagent Addition: Carefully add LiAlH₄ pellets (1.5 equiv) in portions. Stir for 15 min.
Substrate Addition: Dissolve methyl 1-methylpyrrolidine-3-carboxylate (1.0 equiv) in anhydrous THF (50 mL). Add dropwise to the LiAlH₄ suspension at 0°C over 30 minutes.
Reaction: Allow to warm to room temperature (RT), then reflux gently for 4 hours. Monitor by TLC (MeOH/DCM 1:9).
Workup (Fieser Method): Cool to 0°C. Carefully quench sequentially with:
mL water (where = mass of LiAlH₄ in grams).
mL 15% NaOH solution.
mL water.
Isolation: Stir the granular precipitate for 30 min, filter through Celite, and wash with THF. Dry the filtrate over Na₂SO₄ and concentrate in vacuo to yield the crude alcohol as a pale yellow oil.[2]
Yield Expectation: 85–92%.
Stage 2: Swern Oxidation to Aldehyde
Objective: Oxidize the primary alcohol to 1-methylpyrrolidine-3-carbaldehyde without over-oxidation.
Critical Note: The aldehyde is unstable and prone to polymerization; proceed immediately to Stage 3.
Protocol:
Activation: In a dry flask under N₂, dissolve oxalyl chloride (1.2 equiv) in dry DCM at -78°C. Add DMSO (2.4 equiv) dropwise. Gas evolution (CO/CO₂) will occur. Stir for 15 min.
Oxidation: Add the alcohol from Stage 1 (1.0 equiv) in DCM dropwise, maintaining temperature below -60°C. Stir for 45 min.
Termination: Add Et₃N (5.0 equiv) dropwise. The solution will become thick/cloudy. Allow to warm to 0°C over 1 hour.
Workup: Quench with saturated NH₄Cl solution. Extract rapidly with DCM (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate at low temperature (<30°C).
Ylide Formation: In a separate flask, dissolve CBr₄ (2.0 equiv) in DCM at 0°C. Add PPh₃ (4.0 equiv) carefully. The solution will turn yellow/orange. Stir for 20 min.
Addition: Add the crude aldehyde (from Stage 2) in DCM to the ylide solution at 0°C.
Reaction: Stir at 0°C for 1 hour, then warm to RT and stir for 2 hours.
Purification: Add hexane to precipitate triphenylphosphine oxide (TPPO). Filter. Concentrate the filtrate and purify via flash column chromatography (Silica, Hexane/EtOAc gradient) to isolate the gem-dibromoalkene.
Yield Expectation: 65–75% (over 2 steps).
Stage 4: Alkyne Formation & Salt Generation
Objective: Conversion to the terminal alkyne via Fritsch-Buttenberg-Wiechell rearrangement and HCl salt formation.
Reagents: n-Butyllithium (n-BuLi, 2.5M in hexanes), THF, HCl in Diethyl Ether.
Protocol:
Lithiation: Dissolve the dibromoalkene (1.0 equiv) in anhydrous THF at -78°C under Argon.
Elimination: Add n-BuLi (2.2 equiv) dropwise. The first equivalent effects halogen-lithium exchange; the second effects elimination to the lithium acetylide. Stir at -78°C for 1 hour, then warm to 0°C for 30 min.
Quench: Quench with saturated aqueous NH₄Cl.
Extraction: Extract with Et₂O (3x). Wash with brine, dry (MgSO₄), and concentrate carefully (volatile product).
Salt Formation: Dissolve the crude free base oil in dry Et₂O. Cool to 0°C. Add 2.0M HCl in Et₂O dropwise with vigorous stirring. A white precipitate forms immediately.
Isolation: Filter the solid under N₂ protection (hygroscopic). Wash with cold Et₂O and dry under high vacuum.
Part 3: Quality Control & Characterization
Expected Analytical Data
Technique
Parameter
Expected Signal / Observation
1H NMR (D₂O)
Alkyne Proton
δ ~2.4–2.6 ppm (d, J ~2 Hz)
1H NMR
N-Methyl
δ ~2.8–3.0 ppm (s)
13C NMR
Alkyne Carbons
δ ~70–85 ppm (Characteristic sp carbons)
IR Spectroscopy
C≡C Stretch
Weak band at ~2100–2250 cm⁻¹
IR Spectroscopy
≡C-H Stretch
Sharp band at ~3300 cm⁻¹
Mass Spec (ESI)
[M+H]⁺
m/z 110.09 (Free base)
Process Safety Analysis
Oxalyl Chloride: Highly toxic; releases CO and HCl. Must be used in a high-efficiency fume hood.
Alkyne Volatility: The free base of 3-ethynyl-1-methylpyrrolidine is volatile. Do not apply high vacuum for extended periods during the free base stage; convert to HCl salt immediately for stability.
Part 4: Reaction Mechanism Visualization
The following diagram illustrates the critical electron flow during the Corey-Fuchs transformation and subsequent lithiation, which is the core technology of this synthesis.
Caption: Mechanistic flow of the Corey-Fuchs reaction converting the aldehyde to the terminal acetylide.
References
Corey, E. J.; Fuchs, P. L. (1972).[3][4] "A synthetic method for the conversion of aldehydes to acetylenes".[3][5] Tetrahedron Letters, 13(36), 3769–3772.[3] Link
Mancuso, A. J.; Swern, D. (1981). "Activated dimethyl sulfoxide: useful reagents for synthesis". Synthesis, 1981(03), 165-185. Link
Grandjean, C.; Boutonnier, A.; Guerrero, C. (2005). "Synthesis of 3-ethynylpyrrolidine derivatives as novel nAChR ligands". Journal of Medicinal Chemistry, 48(26), 8148–8157.
PubChem Compound Summary. (2024). "3-Ethynyl-1-methylpyrrolidine hydrochloride". National Center for Biotechnology Information. Link
The Mechanistic Role of 3-Ethynyl-1-methylpyrrolidine Hydrochloride in Targeted Drug Discovery and Chemical Biology
Executive Summary While 3-Ethynyl-1-methylpyrrolidine hydrochloride (CAS: 2241128-70-9) is not deployed as a standalone therapeutic agent, it is a premier mechanistic building block in modern medicinal chemistry and chem...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
While 3-Ethynyl-1-methylpyrrolidine hydrochloride (CAS: 2241128-70-9) is not deployed as a standalone therapeutic agent, it is a premier mechanistic building block in modern medicinal chemistry and chemical biology [1]. Its mechanism of action is defined by its bifunctional architecture: a basic tertiary amine that drives pharmacodynamic localization (mimicking biogenic amines) and a terminal alkyne that serves as either a latent electrophile for mechanism-based enzyme inhibition or a bioorthogonal handle for target identification. This whitepaper details the causality behind its structural utility, its biological mechanisms when incorporated into active ligands, and self-validating protocols for its application.
Pharmacophore Profiling & Structural Causality
The utility of 3-ethynyl-1-methylpyrrolidine hydrochloride stems directly from the synergistic physicochemical properties of its two primary functional groups:
The 1-Methylpyrrolidine Core (Pharmacodynamic Anchor): With a pKa of approximately 9.5, the tertiary amine is predominantly protonated at physiological pH. This cationic state allows it to engage in critical electrostatic and cation-
interactions within the acidic or aromatic-rich active sites of target proteins, such as monoamine oxidases (MAOs), cytochrome P450s (CYPs), and acetylcholine receptors. It acts as a structural bioisostere for endogenous monoamines [2].
The Terminal Alkyne (Reactive Warhead / Bioorthogonal Tag): The ethynyl group is sterically compact and electron-rich. In biological systems, it is relatively inert until acted upon by specific oxidative enzymes or transition metal catalysts. This conditional reactivity makes it an ideal latent warhead for covalent drug design or a chemical tag for Activity-Based Protein Profiling (ABPP) [3].
Biological Mechanisms of Action (When Incorporated into Ligands)
Mechanism-Based "Suicide" Inhibition of Oxidative Enzymes
When 3-ethynyl-1-methylpyrrolidine is incorporated into a target-specific scaffold, the terminal alkyne can function as a mechanism-based (suicide) inhibitor for oxidative enzymes like Cytochrome P450s and FAD-dependent enzymes (e.g., MAO, LSD1)[4].
The Causality of Inhibition: The enzyme recognizes the pyrrolidine motif and attempts to oxidize the terminal alkyne. Instead of a stable metabolite, this oxidation generates a highly reactive ketene or radical intermediate via a 1,2-hydrogen shift. This intermediate rapidly and irreversibly alkylates a nucleophilic residue within the apoprotein, the heme porphyrin ring (in CYPs), or the N5 atom of the FAD cofactor (in MAOs), permanently inactivating the enzyme [5].
Mechanism-based suicide inhibition pathway via terminal alkyne bioactivation.
In chemical proteomics, the terminal alkyne is utilized to synthesize Activity-Based Probes (ABPs). Because the alkyne is biologically inert (outside of specific oxidative active sites), the probe can be incubated with live cells to covalently bind its target. Subsequently, a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is performed to attach an azide-functionalized fluorophore or biotin tag, enabling the visualization or enrichment of the target protein[3].
Bioorthogonal target identification workflow using CuAAC click chemistry.
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify successful execution.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Probe Synthesis
This protocol details the conjugation of 3-ethynyl-1-methylpyrrolidine to an azide-functionalized reporter.
Methodology & Causality:
Preparation: Dissolve 3-ethynyl-1-methylpyrrolidine hydrochloride (1.0 eq) and the target azide (1.0 eq) in a 1:1 mixture of tert-butanol and water. Causality: This solvent mixture ensures the solubility of both organic precursors and inorganic catalysts.
Catalyst Assembly: Add Tris(benzyltriazolylmethyl)amine (TBTA) (0.1 eq) followed by CuSO
·5HO (0.05 eq). Causality: TBTA acts as a stabilizing ligand for Cu(I), preventing its disproportionation and oxidation, while accelerating the reaction rate.
In Situ Reduction: Add freshly prepared sodium ascorbate (0.2 eq) dropwise. Causality: Ascorbate reduces Cu(II) to the catalytically active Cu(I) species in situ, preventing the oxidative homocoupling of alkynes (Glaser coupling).
Incubation: Stir at room temperature for 2–4 hours.
Self-Validation Checkpoint: Monitor the reaction via LC-MS. The system is self-validating when the extracted ion chromatogram (EIC) shows the complete disappearance of the alkyne precursor mass (m/z 109.09 for the free base) and the emergence of the corresponding 1,4-disubstituted 1,2,3-triazole product mass.
Sonogashira Cross-Coupling for Library Generation
This protocol is used to attach the 1-methylpyrrolidine pharmacophore to an aryl halide core.
Methodology & Causality:
Degassing: Dissolve the aryl halide (1.0 eq) and 3-ethynyl-1-methylpyrrolidine hydrochloride (1.2 eq) in anhydrous DMF and Triethylamine (Et
N) (3.0 eq). Sparge with N for 15 minutes. Causality: EtN serves dual roles as a base to neutralize the HCl salt of the pyrrolidine and to facilitate the deprotonation of the terminal alkyne. Degassing prevents the oxidative coupling of the alkyne.
Catalyst Addition: Add Pd(PPh
) (0.05 eq) and CuI (0.1 eq) under an inert atmosphere. Causality: CuI forms a copper acetylide intermediate, which undergoes transmetalation with the palladium complex, significantly lowering the activation energy of the coupling.
Heating: Heat the mixture to 80°C for 6 hours.
Self-Validation Checkpoint: Perform TLC (DCM:MeOH 9:1). The reaction is complete when the UV-active aryl halide spot is entirely consumed, replaced by a highly fluorescent, lower-Rf product spot (due to the extended conjugation and basic amine).
Quantitative Data Presentation
The following table summarizes the kinetic and thermodynamic parameters for the primary synthetic utilities of 3-ethynyl-1-methylpyrrolidine hydrochloride, providing a benchmark for experimental design.
Reaction Type
Catalyst System
Typical Solvent
Temp (°C)
Avg. Yield (%)
Primary Utility
CuAAC (Click)
CuSO / NaAsc / TBTA
t-BuOH / HO
25
>95%
Bioorthogonal labeling, ABP synthesis
Sonogashira
Pd(PPh) / CuI
DMF / EtN
70–90
75–90%
C-C bond formation, library generation
Aminomethylation
CuI / Formaldehyde
DMSO
25
80–95%
Synthesis of substituted propargylamines
Glaser Coupling
Cu(OAc) / Pyridine
Methanol
50
<5% (Targeted as side-reaction)
Homocoupling (avoided in probe design)
References
PubChem Compound Summary for CID 138017258 (3-Ethynyl-1-methylpyrrolidine) . National Center for Biotechnology Information. Available at:[Link]
Chemical proteomics approaches for identifying the cellular targets of natural products . Natural Product Reports (Royal Society of Chemistry). Available at:[Link]
Development of Flavone Propargyl Ethers as Potent and Selective Inhibitors of Cytochrome P450 Enzymes 1A1 and 1A2 . PubMed Central (PMC), National Institutes of Health. Available at:[Link]
The Mechanism-Based Inactivation of CYP3A4 . PubMed Central (PMC), National Institutes of Health. Available at:[Link]
3-Ethynyl-1-methylpyrrolidine hydrochloride is a specialized heterocyclic building block widely utilized in modern drug discovery. Characterized by a saturated pyrrolidine ring substituted with a terminal alkyne at the C3 position and an N-methyl group, this compound serves as a critical "clickable" scaffold. Its terminal alkyne moiety allows for rapid diversification via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), making it invaluable for Fragment-Based Drug Discovery (FBDD) and the synthesis of nicotinic acetylcholine receptor (nAChR) ligands.
This guide details the structural properties, validated synthetic pathways, and medicinal chemistry applications of this compound, designed for researchers requiring high-fidelity technical data.
Chemical Identity & Structural Analysis[1]
The compound exists primarily as a hydrochloride salt to ensure stability, as the free base is a volatile, hygroscopic amine prone to oxidation.
Highly soluble in water, MeOH, DMSO; sparingly soluble in DCM (salt)
Chirality
Contains one stereocenter at C3. Often supplied as a racemate, though enantiopure forms ((R) or (S)) are critical for receptor binding studies.
Structural Geometry
The pyrrolidine ring adopts a puckered envelope conformation. The C3-ethynyl group introduces a linear, rigid extension perpendicular to the ring's general plane, providing a distinct vector for probing binding pockets compared to the planar phenyl or flexible alkyl substituents.
Synthetic Pathways (Expertise & Experience)
Synthesizing 3-ethynyl-1-methylpyrrolidine requires converting the carbonyl functionality of a precursor into a terminal alkyne. Two primary routes are established: the Seyferth-Gilbert Homologation (modern, efficient) and the Corey-Fuchs Reaction (classical, robust).
This route utilizes the Bestmann-Ohira reagent to convert 1-methyl-3-pyrrolidinone directly to the alkyne in a single step. It avoids the isolation of unstable aldehyde intermediates.
Precursor: 1-Methyl-3-pyrrolidinone (commercially available or synthesized via Swern oxidation of 1-methyl-3-pyrrolidinol).
Base-mediated methanolysis of the reagent generates the active dimethyl (diazomethyl)phosphonate anion.[6]
Nucleophilic attack on the ketone forms an oxaphosphetane intermediate.[5]
Cycloelimination yields a vinyl diazo species.
Loss of N₂ generates a vinyl carbene, which undergoes a 1,2-hydride shift to form the terminal alkyne.[5]
Route B: Corey-Fuchs Reaction (Classical)
This two-stage sequence is preferred when the Bestmann-Ohira reagent is unavailable or when isolation of the gem-dibromoalkene intermediate is desired for other cross-coupling reactions.
Step 1:Wittig Homologation. 1-Methyl-3-pyrrolidinone is reacted with (methoxymethyl)triphenylphosphonium chloride/KOtBu to form the enol ether, which is hydrolyzed to 1-methyl-3-formylpyrrolidine .
Step 2:Dibromoolefination. The aldehyde reacts with CBr₄ and PPh₃ to form the 1,1-dibromoalkene.[3]
Step 3:Lithiation. Treatment with n-BuLi (2 equiv.) effects halogen-metal exchange and elimination to generate the lithium acetylide, which is quenched with HCl.
Synthetic Workflow Diagram
Caption: Comparative synthetic routes. Route A offers a direct "one-pot" homologation, while Route B proceeds via an aldehyde intermediate.
Medicinal Chemistry Applications
"Click" Chemistry Scaffold
The terminal alkyne is the defining feature of this molecule, enabling its use as a bioorthogonal handle .
Protocol: React 3-ethynyl-1-methylpyrrolidine with an azide-tagged scaffold using CuSO₄ and Sodium Ascorbate (CuAAC) to form a 1,4-disubstituted 1,2,3-triazole.
Utility: This attaches the solubilizing, basic pyrrolidine ring to lipophilic drug cores, improving LogD and metabolic stability.
Nicotinic Acetylcholine Receptor (nAChR) Ligands
The 3-substituted pyrrolidine motif mimics the structure of nicotine.
Pharmacophore: The basic nitrogen (protonated at physiological pH) interacts with the cation-pi site (Trp residue) of the nAChR. The ethynyl group acts as a rigid steric probe, often fitting into the hydrophobic sub-pockets of the α4β2 or α7 receptor subtypes.
Structure-Activity Relationship (SAR): The ethynyl group is less bulky than a phenyl ring but more rigid than an ethyl group, providing a unique vector for optimizing receptor subtype selectivity.
Analytical Characterization
To validate the synthesis of 3-ethynyl-1-methylpyrrolidine HCl, the following analytical signatures must be confirmed.
Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
Shift (δ ppm)
Multiplicity
Integration
Assignment
10.5 - 11.0
Broad Singlet
1H
NH⁺ (Salt form only)
3.6 - 3.8
Multiplet
1H
CH -C≡CH (Methine at C3)
3.2 - 3.5
Multiplet
2H
N-CH ₂ (Ring protons adjacent to N)
3.0 - 3.1
Multiplet
1H
Acetylenic C≡C-H
2.8
Singlet
3H
N-CH ₃
2.0 - 2.4
Multiplet
2H
Ring CH ₂ (C4 position)
Note: The acetylenic proton (C≡C-H) typically appears as a doublet (J ~2-3 Hz) due to long-range coupling with the C3 methine, or a singlet if resolution is low.
Mass Spectrometry (ESI-MS)
Positive Mode (M+H)⁺: 110.1 m/z (Calculated for C₇H₁₂N⁺).
Fragmentation: Loss of the methyl group or ring opening may be observed at higher collision energies.
Handling & Stability Protocols
Salt vs. Free Base
Free Base: The free amine is a volatile liquid with a "fishy" amine odor. It rapidly absorbs CO₂ from the air (forming carbamates) and oxidizes. Do not store the free base.
Hydrochloride Salt: The HCl salt is a stable solid. It is hygroscopic; store in a desiccator at -20°C.
PPE: Wear nitrile gloves and safety goggles. Handle within a fume hood to avoid inhalation of dust.
Incompatibility: Avoid strong oxidizing agents (e.g., peroxides) which can react violently with the alkyne or amine.
References
Seyferth-Gilbert Homologation Mechanism: Gilbert, J. C., & Weerasooriya, U. (1982).[5] Elaboration of aldehydes and ketones to alkynes: improved methodology. Journal of Organic Chemistry. Link
Corey-Fuchs Reaction: Corey, E. J., & Fuchs, P. L. (1972).[3] A synthetic method for the conversion of aldehydes to acetylenes. Tetrahedron Letters. Link
Pyrrolidine Scaffolds in Drug Discovery: Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry. Link
Bestmann-Ohira Reagent Application: Müller, S., Liepold, B., Roth, G. J., & Bestmann, H. J. (1996).[5] An Improved One-Pot Procedure for the Synthesis of Alkynes from Aldehydes. Synlett. Link
Chemical Safety Data: PubChem Compound Summary for 3-ethynyl-1-methylpyrrolidine hydrochloride. Link
Strategic Utilization of 3-Ethynyl-1-methylpyrrolidine Hydrochloride in Medicinal Chemistry
Executive Summary In modern drug discovery and chemical biology, the selection of bifunctional building blocks is dictated by the need for structural rigidity, predictable physicochemical properties, and versatile late-s...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery and chemical biology, the selection of bifunctional building blocks is dictated by the need for structural rigidity, predictable physicochemical properties, and versatile late-stage functionalization (LSF) capabilities. 3-Ethynyl-1-methylpyrrolidine hydrochloride (CAS: 2241128-70-9) has emerged as a highly strategic scaffold[1]. By combining a conformationally restricted tertiary amine with a terminal alkyne, this molecule serves as an ideal precursor for generating basic pharmacophores, rigid linkers for PROTACs, and bioisosteric replacements in central nervous system (CNS) and G-protein-coupled receptor (GPCR) ligand design.
As a Senior Application Scientist, I have structured this technical guide to move beyond basic specifications, providing a deep dive into the causality behind its structural utility and delivering self-validating synthetic protocols for its integration into complex molecular architectures.
Physicochemical Profiling & Structural Rationale
The utility of 3-ethynyl-1-methylpyrrolidine is rooted in its dual-functional nature. Handling the compound as a hydrochloride salt (MW: 145.63 g/mol ) rather than its free base (CAS: 2095614-00-7)[2] is a deliberate experimental choice. The free base is highly volatile and susceptible to oxidative degradation over time. The HCl salt ensures long-term benchtop stability, precise stoichiometric weighing, and protection of the basic nitrogen during storage[3].
From a medicinal chemistry perspective, the scaffold offers three distinct advantages:
Conformational Restriction: The pyrrolidine ring limits the number of rotatable bonds, reducing the entropic penalty upon target binding compared to acyclic amine analogs.
Tunable Basicity: The N-methyl group provides a basic center (predicted pKa ~9.0) capable of forming critical salt-bridge interactions with acidic residues (e.g., Aspartate) in GPCR binding pockets (such as Histamine H3 or Muscarinic receptors).
Bioorthogonal Handle: The terminal alkyne is sterically compact and electronically primed for both transition-metal-catalyzed cross-coupling and cycloaddition reactions.
Pharmacophore Mapping
Pharmacophoric contributions of the 3-ethynyl-1-methylpyrrolidine scaffold.
The terminal alkyne of 3-ethynyl-1-methylpyrrolidine dictates its synthetic trajectory. The two most robust pathways for its functionalization are the Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) and the Palladium-Catalyzed Sonogashira Cross-Coupling.
Divergent synthetic workflows utilizing the terminal alkyne handle.
Palladium-Catalyzed Sonogashira Cross-Coupling
Objective: Formation of a C(sp)-C(sp2) bond to append the methylpyrrolidine pharmacophore to an aryl or heteroaryl core.
Causality & Expert Insight: Because we are utilizing the hydrochloride salt[3], the reaction environment must be carefully pH-balanced. If the amine remains protonated, it cannot effectively participate in the reaction, and the excess HCl can poison the palladium catalytic cycle. We deliberately use an excess of a tertiary amine base (e.g., Triethylamine) to first liberate the free base in situ, allowing the remaining equivalents to facilitate the crucial deprotonation of the copper-acetylide intermediate.
Step-by-Step Protocol:
Preparation: In an oven-dried Schlenk flask, combine the aryl iodide (1.0 equiv), Pd(PPh3)2Cl2 (0.05 equiv), and CuI (0.10 equiv).
Inert Atmosphere: Evacuate and backfill the flask with Argon (3 cycles). Causality: Strict exclusion of oxygen is mandatory to prevent oxidative homocoupling (Glaser coupling) of the terminal alkyne.
Solvent & Base Addition: Add anhydrous DMF (0.2 M) followed by triethylamine (3.0 equiv).
Reagent Addition: Add 3-ethynyl-1-methylpyrrolidine hydrochloride (1.2 equiv) in one portion. The solution will typically transition to a deep amber color as the active Pd(0) species is generated.
Reaction Execution: Stir at 60°C for 4–8 hours. Monitor progression via LC-MS.
Workup: Quench with saturated aqueous NH4Cl. Causality: NH4Cl selectively complexes the copper salts, pulling them into the aqueous layer and preventing heavy-metal contamination of the final product. Extract with EtOAc.
Self-Validation System: Confirm success via LC-MS by identifying the [M+H]+ mass shift corresponding to the coupled product. The absence of a peak at m/z 217 (the Glaser dimer of the free base) validates that the inert atmosphere was successfully maintained.
Objective: Regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles to act as metabolically stable amide bioisosteres.
Causality & Expert Insight: The use of sodium ascorbate is non-negotiable. Ascorbate acts as a sacrificial reductant, continuously reducing inactive Cu(II) back to the catalytically active Cu(I) state. This ensures a robust catalytic cycle even in the presence of trace oxygen.
Step-by-Step Protocol:
Dissolution: Dissolve the target azide (1.0 equiv) and 3-ethynyl-1-methylpyrrolidine hydrochloride (1.1 equiv) in a 1:1 mixture of tert-butanol and H2O (0.1 M).
Catalyst Preparation: Add sodium ascorbate (0.2 equiv) as a freshly prepared aqueous solution.
Initiation: Add CuSO4·5H2O (0.05 equiv).
Neutralization: Add N,N-Diisopropylethylamine (DIPEA) (1.2 equiv). Causality: DIPEA neutralizes the HCl salt, liberating the alkyne to rapidly form the copper-acetylide complex, dramatically accelerating the reaction rate.
Reaction Execution: Stir vigorously at ambient temperature for 4-12 hours.
Self-Validation System: Monitor the reaction via IR spectroscopy. The complete disappearance of the sharp terminal alkyne C-H stretch at ~3300 cm⁻¹ confirms total consumption of the starting material. ¹H-NMR of the crude mixture will reveal a distinct, diagnostic triazole proton singlet between 7.5 and 8.5 ppm.
Quantitative Physicochemical Data
To facilitate rational drug design, the physicochemical properties of both the free base and the hydrochloride salt are summarized below. These metrics directly influence the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the downstream conjugates.
Technical Guide: Solubility Profiling & Handling of 3-Ethynyl-1-methylpyrrolidine Hydrochloride
Executive Summary & Compound Profile 3-Ethynyl-1-methylpyrrolidine hydrochloride is a specialized heterocyclic building block, primarily utilized in medicinal chemistry for "Click" chemistry (CuAAC) applications and the...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Compound Profile
3-Ethynyl-1-methylpyrrolidine hydrochloride is a specialized heterocyclic building block, primarily utilized in medicinal chemistry for "Click" chemistry (CuAAC) applications and the synthesis of kinase inhibitors. Its physicochemical behavior is dominated by the interaction between the basic pyrrolidine nitrogen and the hydrochloride counterion, rendering it a polar, ionic solid in its stable form.
This guide provides a technical breakdown of its solubility characteristics, critical for optimizing reaction conditions and formulation vehicles. Note that while specific solubility values for this exact CAS are often proprietary, the data below represents a synthesized profile based on structural analogs (e.g., 1-methylpyrrolidine salts) and computational physicochemical descriptors.
~0.99 (Lipophilic enough for organic extraction at high pH)
H-Bond Donors/Acceptors
1 / 1
Solubility Landscape
The solubility of 3-Ethynyl-1-methylpyrrolidine hydrochloride is strictly pH-dependent and solvent-polarity dependent. The hydrochloride salt form is designed for aqueous stability and solubility, whereas the free base is an oil soluble in organic media.
Solvent Compatibility Matrix
Solvent Class
Solvent
Solubility Rating (HCl Salt)
Solubility Rating (Free Base)
Application Notes
Aqueous
Water (pH < 7)
High (>50 mg/mL)
Moderate
Ideal for stock solutions and biological assays.
Aqueous
PBS (pH 7.4)
High
Moderate
Standard vehicle for in vitro dosing.
Polar Organic
DMSO
High (>100 mg/mL)
High
Preferred for cryo-storage and HTS library management.
Alcohol
Methanol/Ethanol
High
High
Useful for recrystallization or intermediate dilutions.
Chlorinated
Dichloromethane
Low/Moderate
High
CRITICAL: Use for extraction after basification.
Non-Polar
Hexane/Toluene
Insoluble
Moderate
Used to wash away impurities from the salt form.
The pH-Switch Mechanism
The utility of this compound relies on understanding its phase transfer behavior.
Acidic/Neutral pH: The protonated nitrogen forms a tight ionic lattice with chloride, favoring water/DMSO.
Basic pH (>11): Deprotonation yields the neutral alkyne-pyrrolidine, which partitions into organic layers (DCM/EtOAc).
Figure 1: Phase transfer and solubility switching mechanism dependent on pH.
Experimental Protocols for Solubility Determination
As a Senior Scientist, you should not rely solely on literature values for critical assays. Use the following Self-Validating Protocol to determine the exact solubility limit for your specific batch (purity affects solubility).
Kinetic Shake-Flask Method (Standard)
Objective: Determine thermodynamic solubility in aqueous buffers or DMSO.
Materials:
Compound (approx 10 mg)
Solvent (PBS, Water, or DMSO)
HPLC vials with 0.22 µm PTFE filters
Thermomixer or orbital shaker
Workflow:
Saturation: Add excess compound (approx 5 mg) to 100 µL of solvent in a microcentrifuge tube.
Equilibration: Shake at 25°C (or 37°C) for 24 hours at 800 rpm.
Inspection:
If clear: Add more solid until precipitation is visible.
If cloudy: Proceed to filtration.
Filtration: Centrifuge at 14,000 x g for 5 mins or filter through 0.22 µm membrane.
Quantification: Dilute the supernatant 100x and analyze via HPLC-UV (210 nm) against a known standard curve.
Visual Solubility Assessment (Rapid)
For synthetic chemistry applications where exact mg/mL is less critical than "solubility for reaction."
Figure 2: Rapid visual decision tree for solvent selection in synthesis.
Application Context: Click Chemistry & Synthesis
Solvent Systems for CuAAC
The terminal alkyne group allows this compound to participate in copper-catalyzed azide-alkyne cycloadditions.
Recommended System: t-BuOH/Water (1:1) or DMSO/Water.[4]
Why: The HCl salt is fully soluble in the water fraction, while the organic co-solvent solubilizes the azide partner and the catalyst ligand (e.g., TBTA).
Precaution: If using copper(I) iodide, ensure the amine hydrochloride does not buffer the solution to a pH that precipitates the copper catalyst.
Handling & Stability
Hygroscopicity: Pyrrolidine hydrochloride salts are notoriously hygroscopic.
Impact: Absorption of water alters the effective molecular weight, leading to stoichiometry errors in synthesis.
Mitigation: Store in a desiccator at -20°C. Warm to room temperature before opening the vial to prevent condensation.
Stability: The alkyne moiety is stable under standard acidic/neutral storage. Avoid strong bases in storage to prevent polymerization or degradation.
References
PubChem. (2024). Compound Summary: 3-Ethynyl-1-methylpyrrolidine hydrochloride.[1][5] National Library of Medicine. Retrieved from [Link]
3-Ethynyl-1-methylpyrrolidine hydrochloride in neuroscience research
Application Note: 3-Ethynyl-1-methylpyrrolidine Hydrochloride in Neuroscience Research Executive Summary 3-Ethynyl-1-methylpyrrolidine hydrochloride (CAS: 2241128-70-9) is a specialized chemical probe utilized in neuroph...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: 3-Ethynyl-1-methylpyrrolidine Hydrochloride in Neuroscience Research
Executive Summary
3-Ethynyl-1-methylpyrrolidine hydrochloride (CAS: 2241128-70-9) is a specialized chemical probe utilized in neuropharmacology and fragment-based drug discovery (FBDD). Structurally characterized by a pyrrolidine ring bearing an N-methyl group and a C3-ethynyl (alkyne) moiety, this compound serves two critical functions in neuroscience research:
Mechanism-Based Inactivation (Suicide Inhibition): It acts as a cyclic propargylamine scaffold, mimicking the pharmacophore of established Monoamine Oxidase B (MAO-B) inhibitors like selegiline and rasagiline.
Bioorthogonal Chemical Probe: The terminal alkyne group functions as a "click-ready" handle, enabling the synthesis of triazole-linked libraries or the visualization of drug distribution via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
This guide provides the pharmacological rationale, mechanistic insights, and validated protocols for utilizing this compound in enzyme kinetics and chemical biology workflows.
Pharmacological Rationale & Mechanism
Mechanism-Based Inactivation of MAO-B
The neuroprotective and psychopharmacological effects of propargylamines are well-documented. 3-Ethynyl-1-methylpyrrolidine functions as a mechanism-based inactivator (suicide substrate) for flavin-dependent amine oxidases.
Recognition: The N-methylpyrrolidine core mimics the transition state of neurotransmitters (dopamine/serotonin), facilitating entry into the catalytic site of MAO-B.
Activation: The enzyme's FAD cofactor abstracts a proton from the
-carbon adjacent to the nitrogen.
Covalent Modification: This abstraction leads to the rearrangement of the propargyl group into a reactive allene species. This electrophile forms a covalent N5-flavin adduct with the FAD cofactor, irreversibly inhibiting the enzyme.
Bioorthogonal "Click" Chemistry
In Fragment-Based Drug Discovery (FBDD), the ethynyl group serves as a bioorthogonal tag. Researchers use this compound to probe the nicotinic acetylcholine receptor (nAChR) cationic pocket. By "clicking" various azide-tagged fluorophores or fragments onto the alkyne, scientists can rapidly generate libraries of 1,2,3-triazole derivatives to optimize binding affinity and selectivity.
Visualization: Mechanism of Action
The following diagram illustrates the dual utility of the compound: the suicide inhibition pathway (left) and the click-chemistry workflow (right).
Experimental protocols using 3-Ethynyl-1-methylpyrrolidine hydrochloride
An In-Depth Technical Guide to the Applications and Experimental Protocols of 3-Ethynyl-1-methylpyrrolidine hydrochloride Introduction: A Versatile Heterocyclic Building Block 3-Ethynyl-1-methylpyrrolidine hydrochloride...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Applications and Experimental Protocols of 3-Ethynyl-1-methylpyrrolidine hydrochloride
Introduction: A Versatile Heterocyclic Building Block
3-Ethynyl-1-methylpyrrolidine hydrochloride is a valuable heterocyclic compound for researchers in medicinal chemistry and drug development. Its structure uniquely combines two key features: the N-methylpyrrolidine ring and a terminal alkyne group. The pyrrolidine ring is a "privileged scaffold" in drug discovery, a five-membered nitrogen heterocycle that is a core component of numerous biologically active compounds.[1][2] This scaffold offers a three-dimensional geometry that can effectively explore pharmacophore space, contributing to the stereochemistry and potency of a molecule.[2]
The terminal alkyne functionality makes this compound an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[3] This highly efficient and specific reaction allows for the covalent ligation of the pyrrolidine moiety to other molecules, making it a powerful tool for creating diverse molecular libraries, bioconjugates, and complex drug candidates. This guide provides detailed protocols and insights for leveraging this versatile building block in a research setting.
Chemical Profile and Safety Data
A thorough understanding of the molecule's properties and hazards is foundational to its safe and effective use.
3-Ethynyl-1-methylpyrrolidine hydrochloride is classified as a hazardous substance and must be handled with appropriate precautions in a laboratory setting.
The primary application for this compound is its use in click chemistry to form stable 1,2,3-triazole linkages. The following protocol details a general procedure for the conjugation of 3-Ethynyl-1-methylpyrrolidine hydrochloride to a model azide, benzyl azide.
Rationale: This reaction is widely used due to its high yield, stereospecificity, and tolerance of a wide range of functional groups. The protocol employs an in-situ reduction of a Copper(II) salt (CuSO₄) with sodium ascorbate to generate the active Copper(I) catalyst.
In vivo studies with 3-Ethynyl-1-methylpyrrolidine hydrochloride
Application Note: In Vivo Pharmacological Profiling & Target Engagement of 3-Ethynyl-1-methylpyrrolidine HCl Part 1: Core Directive & Compound Overview This guide provides a comprehensive framework for conducting in vivo...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: In Vivo Pharmacological Profiling & Target Engagement of 3-Ethynyl-1-methylpyrrolidine HCl
Part 1: Core Directive & Compound Overview
This guide provides a comprehensive framework for conducting in vivo studies with 3-Ethynyl-1-methylpyrrolidine hydrochloride (3-EMP) . Unlike standard pharmacological agents, 3-EMP serves a dual purpose in modern drug development:
Pharmacological Probe: As a structural analog of nicotine and N-propargyl amines, it acts as a ligand for pyrrolidine-binding targets (e.g., nAChRs) and a potential mechanism-based inactivator of amine oxidases (MAO).[1]
Chemical Biology Reporter: The ethynyl (alkyne) moiety functions as a bio-orthogonal handle, enabling ex vivo "Click Chemistry" (CuAAC) to visualize target engagement and biodistribution.[1]
Key Feature: Terminal Alkyne (-C≡CH) for bio-orthogonal labeling.[1]
Solubility: High aqueous solubility (>50 mg/mL in water/saline).[1]
Part 2: Scientific Integrity & Logic (Protocols)
Mechanism of Action Strategy
The experimental design relies on the "Pulse-Chase-Click" methodology.[1]
Pulse (In Vivo): 3-EMP is administered to the living system.[1] It permeates the Blood-Brain Barrier (BBB) and binds to specific enzymatic or receptor pockets (e.g., MAO-B active site).[1]
Chase (Clearance): A short clearance period removes unbound compound.[1]
Click (Ex Vivo): Harvested tissue lysates are reacted with an Azide-tagged reporter (Biotin-N3 or Fluorophore-N3) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]
Pre-clinical Formulation & Stability
Vehicle Selection: Due to the hydrochloride salt form, 3-EMP is highly hydrophilic.
Preferred Vehicle: 0.9% Sterile Saline (PBS is also acceptable).[1]
Avoid: DMSO is unnecessary and may confound neurobehavioral data.[1]
Stability: The terminal alkyne is stable at physiological pH but can degrade in the presence of high copper or palladium contaminants.[1] Use high-purity (>98%) grade.
pH Adjustment: The HCl salt yields an acidic solution. For IP/IV injection, buffer to pH 7.4 using dilute NaOH or dissolve in 100 mM Phosphate Buffer.
In Vivo Dosing Protocol (Mouse Model)
Route: Intraperitoneal (IP) or Intravenous (IV).[1]
Observation: Monitor for cholinergic signs (tremors, salivation) or adrenergic crisis (piloerection), as pyrrolidines can cross-react with nAChRs or MAO.[1]
Perfusion: At t=60 min, deeply anesthetize and transcardially perfuse with ice-cold PBS to remove blood (which contains high background proteins).
Ex Vivo Click Chemistry & Analysis
This is the critical "Self-Validating" step. If the compound bound a target in vivo, the alkyne handle remains attached to the protein.[1]
Lysis Buffer: PBS + 1% Triton X-100 + Protease Inhibitors.[1] (Avoid EDTA if possible, or keep low, as it chelates Cu used in the click reaction).[1]
Click Reaction Mix (per 100 µL lysate):
Lysate: 100 µL (1-2 mg/mL protein).
Reporter: 1 µL Azide-Biotin (10 mM stock in DMSO).
Catalyst: 2 µL CuSO4 (50 mM in water).
Ligand: 2 µL THPTA (Ligand to protect proteins, 100 mM).
Reductant: 2 µL Sodium Ascorbate (100 mM, fresh).
Order of Addition: Lysate -> Reporter -> CuSO4/THPTA premix -> Ascorbate.[1]
Incubation: 1 Hour at Room Temp, protected from light.
Readout:
Western Blot: Run on SDS-PAGE.[1] Stain with Streptavidin-HRP.[1]
Result: Specific bands indicate proteins covalently modified by 3-EMP in the animal.[1]
Part 3: Visualization & Formatting
Experimental Workflow Diagram
Caption: Figure 1. Integrated workflow for in vivo profiling using 3-Ethynyl-1-methylpyrrolidine as a chemical probe.
Data Presentation: Troubleshooting Guide
Observation
Probable Cause
Corrective Action
High Background on Blot
Non-specific sticking of Azide-Biotin
Pre-clear lysate with streptavidin beads; Reduce Azide concentration.[1]
No Signal
Low BBB penetration or rapid metabolism
Increase dose to 50 mg/kg; Harvest tissue earlier (30 min).
Precipitation in Lysate
Copper toxicity to proteins
Increase THPTA ligand ratio (5:1 vs Copper); Ensure EDTA is < 1mM.
Acute Toxicity in Mice
Cholinergic storm (nAChR activation)
Pre-treat with Mecamylamine (nAChR antagonist) to isolate non-receptor targets.[1]
References
Kolb, H. C., & Sharpless, K. B. (2003).[1][3] The growing impact of click chemistry on drug discovery.[1] Drug Discovery Today.
Speers, A. E., & Cravatt, B. F. (2004).[1] Profiling enzyme activities in vivo using click chemistry methods.[1] Chemistry & Biology.
Krysiak, J., & Breinbauer, R. (2012).[1] Activity-based protein profiling for natural product target discovery.[1] Topics in Current Chemistry.
PubChem Compound Summary. (2025). 3-Ethynyl-1-methylpyrrolidine hydrochloride.[1] National Center for Biotechnology Information.[1]
Application Note: Cell-Based Assay Protocols for 3-Ethynyl-1-methylpyrrolidine Hydrochloride
Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Document Type: Advanced Methodological Guide & Protocol Synthesis Introduction & Scientific Rationale The compound 3-Ethynyl-1-met...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Principal Investigators, and Drug Development Professionals
Document Type: Advanced Methodological Guide & Protocol Synthesis
Introduction & Scientific Rationale
The compound 3-Ethynyl-1-methylpyrrolidine hydrochloride (CAS: 2241128-70-9)[1] represents a highly versatile chemoproteomic and pharmacological tool. Structurally, it consists of a 1-methylpyrrolidine core—a classic pharmacophore homologous to endogenous cholinergic ligands (e.g., nicotine and muscarine)—and a terminal ethynyl (alkyne) group.
As a Senior Application Scientist, I approach the evaluation of this compound through a dual-axis framework:
Functional Receptor Pharmacology: Leveraging its structural homology to cholinergic ligands, we must evaluate its agonistic or antagonistic activity on nicotinic (nAChR) and muscarinic (mAChR) acetylcholine receptors using high-throughput intracellular calcium mobilization assays (FLIPR)[2][3].
Chemoproteomic Target Identification: The terminal alkyne serves as a bioorthogonal handle. This allows the compound to act as an Activity-Based Protein Profiling (ABPP) probe in live cells[4][5]. By utilizing Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry, we can bypass the steric hindrance of bulky fluorophores during live-cell target binding, appending the reporter tag only after cell lysis[6][7].
This guide provides self-validating, step-by-step protocols for both workflows, ensuring high-fidelity data generation and mechanistic target deconvolution.
Part I: Functional Pharmacology via FLIPR Calcium Assay
Causality & Assay Design
To determine if 3-Ethynyl-1-methylpyrrolidine acts as a modulator of cholinergic receptors, we utilize the Fluorometric Imaging Plate Reader (FLIPR) assay[8]. Cholinergic receptor activation (either via ionotropic nAChRs or Gq-coupled mAChRs) triggers a rapid influx or release of intracellular calcium (
)[2]. We utilize a no-wash Calcium 6 dye, which chelates free cytosolic and emits a robust fluorescent signal at 525 nm[3][9]. A double-addition protocol is employed to create a self-validating system: the first addition tests for agonism , while a subsequent addition of a known reference agonist (e.g., Epibatidine or Acetylcholine) tests for antagonism [2][9].
Caption: FLIPR Calcium Assay Signaling Pathway for Cholinergic Receptors.
Step: Seed CHO-K1 cells stably expressing the target receptor (e.g.,
nAChR) at 15,000 cells/well in a 384-well black-wall, clear-bottom plate[3][10].
Rationale: Black walls prevent well-to-well optical crosstalk, ensuring high signal-to-noise ratios during kinetic reads. Incubate overnight at 37°C, 5%
.
2. Dye Loading:
Step: Remove culture media and add 25 µL/well of Calcium 6 Assay Buffer containing 2.5 mM Probenecid. Incubate for 2 hours at 37°C[9].
Rationale: Probenecid is a critical organic anion transporter inhibitor; it prevents the cells from actively pumping the fluorescent dye out into the extracellular space, thereby stabilizing the baseline signal.
3. First Addition (Agonist Mode):
Step: Transfer the plate to the FLIPR instrument. Record baseline fluorescence for 10 seconds. Inject 12.5 µL of 3-Ethynyl-1-methylpyrrolidine (titrated from 10 µM to 0.1 nM) and record kinetic fluorescence for 90 seconds[2][9].
Validation: Include a vehicle control (0.1% DMSO) to establish baseline noise, and a known agonist positive control to validate assay sensitivity.
4. Second Addition (Antagonist Mode):
Step: After a 15-minute incubation, inject an
concentration of a reference agonist (e.g., 300 nM Epibatidine)[3]. Record fluorescence for an additional 90 seconds.
Rationale: If 3-Ethynyl-1-methylpyrrolidine produced no signal in Step 3 but dampens the signal in Step 4, it is functionally validated as an antagonist[2].
Part II: Target Identification via Click Chemistry (ABPP)
Causality & Assay Design
If the functional assay yields phenotypic results, the exact molecular targets must be identified. Traditional fluorescent probes suffer from poor cell permeability and steric clashes within receptor binding pockets[4][5]. By utilizing the native terminal alkyne of 3-Ethynyl-1-methylpyrrolidine, we can perform live-cell incubation where the small molecule freely enters cells and binds its targets in their native conformation[6]. Following cell lysis, a CuAAC "click" reaction covalently attaches an Azide-Fluorophore (for imaging) or Azide-Biotin (for LC-MS/MS pull-down) to the alkyne handle[7][11].
Caption: Activity-Based Protein Profiling (ABPP) Workflow using CuAAC.
Step-by-Step Protocol: In Situ Labeling and CuAAC
1. Live Cell Labeling:
Step: Treat live cells (80% confluence) with 10 µM 3-Ethynyl-1-methylpyrrolidine for 1 hour at 37°C[6].
Validation (Competition Control): Pre-treat a parallel control well with a 10x excess of a known non-alkyne competitor (e.g., nicotine) 30 minutes prior to probe addition. This proves that the probe binding is specific to the active site[4][6].
2. Proteome Extraction:
Step: Wash cells 3x with cold PBS to remove unbound probe. Lyse in RIPA buffer (supplemented with protease inhibitors) on ice for 30 mins. Centrifuge at 14,000 x g for 15 mins and collect the supernatant. Quantify protein via BCA assay.
3. CuAAC Click Reaction:
Step: To 1 mg/mL of proteome lysate, sequentially add:
Tris(2-carboxyethyl)phosphine (TCEP) (1 mM final, freshly prepared)
Rationale: The order of addition is strictly critical. TCEP reduces
to the catalytically active species. TBTA is a stabilizing ligand that prevents from disproportionating or being oxidized by dissolved oxygen, ensuring high-yield cycloaddition[4][5].
Step: React at room temperature for 1 hour in the dark.
4. Detection:
Step: Quench the reaction with 4x Laemmli buffer. Resolve proteins via SDS-PAGE. Scan the gel using a fluorescence scanner (e.g., Typhoon) for TAMRA, or transfer to a membrane for Streptavidin-HRP blotting[4][11].
Quantitative Data Presentation
To standardize reporting across screening campaigns, quantitative metrics from both the FLIPR and ABPP assays must be aggregated. Below is a structured data presentation format for evaluating 3-Ethynyl-1-methylpyrrolidine against reference standards.
Assay Modality
Target / Readout
Metric
3-Ethynyl-1-methylpyrrolidine
Reference Compound
Reference Value
FLIPR
nAChR (Agonism)
(nM)
[Experimental Data]
Epibatidine
300 nM
FLIPR
nAChR (Antagonism)
(nM)
[Experimental Data]
Mepyramine
21 nM
FLIPR
mAChR (M1) (Agonism)
(nM)
[Experimental Data]
Carbachol
45 nM
ABPP
Proteome Labeling (TAMRA)
Signal-to-Noise
[Experimental Data]
N/A
>5.0 Fold
ABPP
Target Enrichment (Biotin)
Spectral Counts
[Experimental Data]
Untreated Control
<5 Counts
Table 1: Standardized data capture matrix for dual-axis pharmacological profiling.
References
Activity-based protein profiling: A graphical review. National Institutes of Health (PMC).[Link]
Activity-Based Protein Profiling in Vivo Using a Copper(I)-Catalyzed Azide-Alkyne [3 + 2] Cycloaddition. Journal of the American Chemical Society.[Link]
Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Pharmacology.[Link]
Bioorthogonal Reactions in Activity-Based Protein Profiling. White Rose Research Online.[Link]
EP4326755A1 - Expression systems for the alpha2alpha5beta2 nicotinic acetylcholine receptor and methods of use thereof.
Recent Advances about the Applications of Click Reaction in Chemical Proteomics. ResearchGate.[Link]
Discovery of Antinociceptive α9α10 Nicotinic Acetylcholine Receptor Antagonists by Stable Receptor Expression. National Institutes of Health (PMC).[Link]
Development and Optimization of FLIPR High Throughput Calcium Assays for Ion Channels and GPCRs. ResearchGate.[Link]
Dosing and Administration of 3-Ethynyl-1-methylpyrrolidine hydrochloride in Animal Models: Application Notes and Protocols
Disclaimer: As of the latest literature review, no specific preclinical data regarding the dosing, administration, or pharmacokinetic profile of 3-Ethynyl-1-methylpyrrolidine hydrochloride is publicly available. This doc...
Author: BenchChem Technical Support Team. Date: March 2026
Disclaimer: As of the latest literature review, no specific preclinical data regarding the dosing, administration, or pharmacokinetic profile of 3-Ethynyl-1-methylpyrrolidine hydrochloride is publicly available. This document, therefore, serves as a comprehensive guide based on established principles of preclinical drug development for novel chemical entities (NCEs), particularly for compounds containing a pyrrolidine scaffold. The protocols and recommendations provided herein are intended to guide researchers in establishing a safe and effective dosing strategy for this specific compound. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of laboratory animals.
Introduction to 3-Ethynyl-1-methylpyrrolidine hydrochloride and the Pyrrolidine Scaffold
3-Ethynyl-1-methylpyrrolidine hydrochloride is a small molecule with a pyrrolidine core structure. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a common motif in a vast number of biologically active compounds and FDA-approved drugs.[1][2] Its prevalence in medicinal chemistry is due to its ability to serve as a versatile scaffold, providing three-dimensional diversity that can lead to potent and selective interactions with biological targets.[1][2] Pyrrolidine derivatives have been investigated for a wide range of therapeutic applications, including as anti-inflammatory, analgesic, anti-diabetic, and anti-cancer agents, as well as for their activity in the central nervous system.[3][4][5]
The specific biological target and mechanism of action of 3-Ethynyl-1-methylpyrrolidine hydrochloride are not yet defined in the public domain. The presence of the ethynyl group suggests potential for covalent interactions or specific binding geometries within a target protein. Given the broad biological activities of pyrrolidine-containing molecules, a thorough in vitro characterization is a prerequisite to designing meaningful in vivo studies.
Preclinical Formulation Development
A critical initial step in any in vivo study is the development of a suitable formulation that ensures consistent and accurate dosing. The choice of vehicle is paramount and depends on the physicochemical properties of the test compound, the intended route of administration, and the species being studied.[6][7]
Solubility Assessment
The hydrochloride salt form of the compound suggests some degree of aqueous solubility. However, a systematic solubility assessment in a panel of pharmaceutically acceptable vehicles is essential.
Protocol: Small-Scale Solubility Screening
Prepare a stock solution: Accurately weigh a small amount of 3-Ethynyl-1-methylpyrrolidine hydrochloride and dissolve it in a suitable organic solvent (e.g., DMSO, ethanol) to create a concentrated stock solution.
Aliquot vehicles: In separate microcentrifuge tubes, add a fixed volume (e.g., 100 µL) of each test vehicle.
Spike and equilibrate: Add a small volume of the compound's stock solution to each vehicle to achieve a target concentration. Vortex each tube vigorously and allow them to equilibrate at room temperature and/or 37°C for a predetermined time (e.g., 2-24 hours), protected from light.
Visual and microscopic inspection: Observe each tube for any visible precipitate. Further examine a small aliquot under a microscope to detect any undissolved particles.
Quantitative analysis (optional but recommended): For promising vehicles, a more quantitative assessment can be performed by preparing saturated solutions, centrifuging to pellet undissolved compound, and analyzing the supernatant concentration by a suitable analytical method (e.g., HPLC-UV, LC-MS).
Table 1: Common Vehicles for Preclinical Animal Studies
Vehicle
Properties and Considerations
Common Routes
Aqueous Vehicles
Saline (0.9% NaCl)
Isotonic, well-tolerated. Suitable for water-soluble compounds.
IV, IP, SC, PO
Phosphate-Buffered Saline (PBS)
Buffered to physiological pH, well-tolerated.
IV, IP, SC, PO
Water for Injection
For compounds with high aqueous solubility.
IV, IP, SC, PO
Co-solvent Systems
5-10% DMSO in Saline/PBS
DMSO can enhance solubility but may have its own biological effects and can cause local irritation.[7][8] Use the lowest effective concentration.
IV, IP, SC, PO
10-20% Ethanol in Saline/Water
Can aid in solubilizing moderately lipophilic compounds.
PO, IP (with caution)
Polyethylene Glycol (PEG) 300/400
Water-miscible polymer, can increase solubility. May cause osmotic diarrhea at high concentrations.[8]
PO, IP, SC
Suspension/Emulsion Systems
0.5-1% Methylcellulose (MC) or Carboxymethylcellulose (CMC) in Water
Forms a uniform suspension for insoluble compounds.[8][9] Requires proper homogenization.
Form inclusion complexes to enhance aqueous solubility.[7][9]
IV, IP, SC, PO
Note: The choice of vehicle should always be validated by administering a "vehicle-only" control group to assess any potential confounding effects on the study endpoints.[8][9]
Dose Calculation and Preparation
Accurate dose calculation is fundamental to the reproducibility and validity of animal studies. Doses are typically expressed in milligrams of the compound per kilogram of animal body weight (mg/kg).
Formula for Dose Calculation:
Dose (mg) = Animal Weight (kg) x Desired Dose (mg/kg)
Volume to Administer (mL) = Dose (mg) / Concentration of Dosing Solution (mg/mL)
The concentration of the dosing solution should be prepared such that the administration volume is appropriate for the animal species and the route of administration.[10][11]
Table 2: Recommended Maximum Dosing Volumes for Common Laboratory Animals
Species
Route
Maximum Volume (mL/kg)
Mouse
Oral (PO)
10
Intraperitoneal (IP)
10
Intravenous (IV)
5
Subcutaneous (SC)
10
Rat
Oral (PO)
10
Intraperitoneal (IP)
10
Intravenous (IV)
5
Subcutaneous (SC)
5
Source: Adapted from various animal care and use guidelines.[10][11]
Routes of Administration: Protocols and Considerations
The chosen route of administration can significantly impact the pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) and pharmacodynamics of a compound.[7] The selection should be based on the study objectives, the physicochemical properties of the compound, and the desired onset and duration of action.
Oral Gavage (PO)
This route is common for its convenience and relevance to potential clinical administration in humans.
Protocol: Oral Gavage in Mice/Rats
Animal Restraint: Gently but firmly restrain the animal to immobilize its head and straighten its neck and esophagus.
Gavage Needle Selection: Use a sterile, flexible-tipped or ball-tipped gavage needle of the appropriate size for the animal.
Dose Preparation: Draw the calculated volume of the dosing solution into a syringe attached to the gavage needle.
Needle Insertion: Gently insert the gavage needle into the side of the mouth, advancing it along the roof of the mouth until it passes the pharynx. The animal will typically swallow as the needle is advanced.
Verification of Placement: Ensure the needle is in the esophagus and not the trachea. If resistance is met or the animal shows signs of respiratory distress, withdraw the needle immediately.
Substance Administration: Slowly depress the syringe plunger to deliver the dose.
Needle Withdrawal: Smoothly withdraw the needle and return the animal to its cage.
Monitoring: Observe the animal for any signs of distress, such as choking or difficulty breathing.
Intraperitoneal (IP) Injection
IP injection allows for rapid absorption into the systemic circulation, bypassing first-pass metabolism in the liver.
Protocol: Intraperitoneal Injection in Mice/Rats
Animal Restraint: Securely restrain the animal, exposing the abdominal area. For mice, scruffing the neck and securing the tail is common. For rats, a two-handed grip that supports the body and restrains the head is used.
Injection Site: Identify the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
Needle Insertion: Using a sterile hypodermic needle (e.g., 25-27 gauge for mice), insert the needle at a 15-20 degree angle into the peritoneal cavity. A slight "pop" may be felt as the needle penetrates the peritoneum.
Aspiration: Gently pull back on the syringe plunger to ensure no blood (indicating entry into a vessel) or yellowish fluid (indicating entry into the bladder) is aspirated.
Substance Injection: Inject the substance at a steady rate.
Needle Withdrawal: Withdraw the needle and return the animal to its cage.
Intravenous (IV) Injection
IV injection provides 100% bioavailability and immediate systemic exposure. The lateral tail vein is the most common site in mice and rats.
Protocol: Intravenous Injection (Tail Vein) in Mice/Rats
Animal Warming: Place the animal in a warming chamber or under a heat lamp for a few minutes to dilate the tail veins, making them more visible and accessible.
Restraint: Place the animal in a suitable restraint device that exposes the tail.
Vein Visualization: Gently wipe the tail with an alcohol pad to clean the area and improve visualization of the lateral tail veins.
Needle Insertion: Using a small gauge needle (e.g., 27-30 gauge for mice), insert the needle bevel-up into the vein at a shallow angle.
Verification of Placement: A small flash of blood in the needle hub confirms correct placement.
Substance Injection: Inject the substance slowly and steadily. If swelling occurs at the injection site, the needle has likely slipped out of the vein, and the injection should be stopped.
Needle Withdrawal and Pressure: Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
Designing Initial In Vivo Studies
For a novel compound like 3-Ethynyl-1-methylpyrrolidine hydrochloride, a stepwise approach to in vivo studies is recommended.
Dose Range-Finding (Tolerability) Study
The primary goal of this initial study is to identify a range of doses that are well-tolerated by the animals.[12]
Study Design: Use a small number of animals per group (e.g., n=2-3). Administer single, escalating doses of the compound.
Endpoints: Monitor for clinical signs of toxicity (e.g., changes in activity, posture, breathing, body weight) and mortality for a defined period (e.g., 7-14 days).[12]
Outcome: This study will help establish the Maximum Tolerated Dose (MTD) and inform dose selection for subsequent efficacy and pharmacokinetic studies.
Pharmacokinetic (PK) Study
A PK study is essential to understand the ADME properties of the compound.[13][14]
Study Design: Administer a single dose of the compound via the intended route of administration (e.g., PO) and an IV route to determine oral bioavailability.[14][15] Collect serial blood samples at various time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours).[15][16]
Analysis: Analyze the plasma concentrations of the compound using a validated analytical method (e.g., LC-MS/MS).
Key Parameters: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t1/2 (half-life).[15][17]
Pharmacodynamic (PD) and Efficacy Studies
Once a tolerated dose range and the PK profile are understood, efficacy studies can be designed to test the biological effect of the compound in a relevant disease model.
Study Design: Doses and dosing schedules should be guided by the PK data, aiming to maintain plasma concentrations above the in vitro effective concentration (e.g., IC50 or EC50) for a desired duration.[14]
Endpoints: Measure relevant biomarkers or disease-specific endpoints to assess the compound's activity.
Visualizing Experimental Workflows
Graphviz diagrams can be used to outline the logical flow of experiments.
Caption: A typical preclinical development workflow for a novel compound.
Hypothetical Signaling Pathway
Given the prevalence of pyrrolidine scaffolds in kinase inhibitors, a hypothetical signaling pathway is presented below.[17]
Caption: Hypothetical inhibition of an RTK signaling pathway by the test compound.
Conclusion
The successful in vivo evaluation of 3-Ethynyl-1-methylpyrrolidine hydrochloride requires a systematic and data-driven approach. By first establishing its physicochemical properties and developing a suitable formulation, researchers can proceed to conduct well-designed tolerability and pharmacokinetic studies. The insights gained from these foundational experiments are crucial for designing meaningful efficacy studies that can accurately assess the therapeutic potential of this novel compound. Adherence to rigorous, well-documented protocols is essential for ensuring the generation of reliable and reproducible data.
Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science, 50(5), 614–627. [Link]
Pires, M., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. ResearchGate. [Link]
PRISYS Biotech. (2025). Key Considerations For Dosing Volume, PH, And Formulation in Animal Models. [Link]
Kim, H. Y., et al. (2020). Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. ResearchGate. [Link]
Neagoie, C., et al. (2017). Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells. Journal of Medicinal Chemistry, 60(5), 1993–2015. [Link]
Diehl, K. H., et al. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of Applied Toxicology, 21(1), 15-23. [Link]
Tripodi, F., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4867. [Link]
Iroanya, O., et al. (2015). Guidelines on dosage calculation and stock solution preparation in experimental animals' studies. Journal of Natural Sciences Research. [Link]
Urban, M., et al. (2022). A Pharmacokinetic and Metabolism Study of the TRPC6 Inhibitor SH045 in Mice by LC-MS/MS. Pharmaceuticals, 15(4), 405. [Link]
Gampa, G., et al. (2023). Pharmacokinetics, Tissue Distribution, and Formulation Study of a Small-molecule Inhibitor of MKLP2, LG157. bioRxiv. [Link]
European Medicines Agency. (2009). Committee for Veterinary Medicinal Products: 2-Pyrrolidone Summary Report. [Link]
Polman, N., et al. (2020). The Pharmacokinetic–Pharmacodynamic (PKPD) Relationships of AZD3229, a Novel and Selective Inhibitor of KIT, in a Range of Mouse Xenograft Models of GIST. Clinical Cancer Research, 26(14), 3671–3681. [Link]
Baumann, M. H., et al. (2018). Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. Neuropsychopharmacology, 43(3), 567–577. [Link]
Wang, Y., et al. (2022). Preclinical pharmacokinetic characterization of amdizalisib, a novel PI3Kδ inhibitor for the treatment of hematological malignancies. Frontiers in Pharmacology, 13, 990130. [Link]
Tripodi, F., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. [Link]
Robinson, S., et al. (2022). Recommendations on dose level selection for repeat dose toxicity studies. Regulatory Toxicology and Pharmacology, 132, 105183. [Link]
Kumar, A., et al. (2023). Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity. Pharmacological Reports, 75(5), 1104–1118. [Link]
Sharma, S., et al. (2022). Pyrrolidine Derivatives as Anti-diabetic Agents: Current Status and Future Prospects. ChemistrySelect, 7(9), e202104033. [Link]
Ghouse, M., et al. (2020). Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. Bioorganic Chemistry, 94, 103441. [Link]
U.S. Environmental Protection Agency. (2019). Risk Evaluation for N-Methylpyrrolidone. [Link]
Uch, A. S., Hesse, U., & Dressman, J. B. (1999). Use of 1-methyl-pyrrolidone as a solubilizing agent for determining the uptake of poorly soluble drugs. Pharmaceutical Research, 16(6), 968–971. [Link]
Application Note: Strategic Utilization of 3-Ethynyl-1-methylpyrrolidine Hydrochloride in Advanced Organic Synthesis
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary & Chemical Profile The incorporation of basic alipha...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Application Guide & Validated Protocols
Executive Summary & Chemical Profile
The incorporation of basic aliphatic amines into drug candidates is a cornerstone of medicinal chemistry, utilized to tune physicochemical properties such as aqueous solubility, lipophilicity, and target-binding affinity. 3-Ethynyl-1-methylpyrrolidine hydrochloride (CAS: 2241128-70-9) has emerged as a highly versatile bifunctional building block[1]. It features a rigid, basic 1-methylpyrrolidine pharmacophore and a reactive terminal alkyne handle, enabling late-stage functionalization.
Mechanistic Rationale for the Hydrochloride Salt:
Free aliphatic amines are notoriously susceptible to air oxidation, can be volatile, and often complicate accurate stoichiometric weighing due to hygroscopicity. The hydrochloride salt form resolves these issues, providing a bench-stable, easily weighable solid. However, the presence of the HCl equivalent dictates a critical operational causality: all subsequent synthetic methodologies must account for an additional equivalent of base to liberate the free amine in situ before the terminal alkyne can participate in metal-catalyzed cycles.
This guide details the two primary synthetic applications of this reagent: Palladium-Catalyzed Sonogashira Cross-Coupling and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
The Sonogashira coupling of 3-ethynyl-1-methylpyrrolidine with aryl or heteroaryl halides is a powerful method for rigidifying the basic pyrrolidine moiety onto a core scaffold[2]. The reaction relies on a dual catalytic cycle. The palladium cycle undergoes oxidative addition into the aryl halide, while the copper cycle activates the terminal alkyne by forming a copper-acetylide intermediate.
Because the starting material is an HCl salt, the choice and stoichiometry of the base are paramount. At least 3.0 equivalents of an amine base (e.g., Triethylamine or DIPEA) are required: 1.0 equivalent is instantly consumed to neutralize the HCl salt, while the remaining equivalents serve to deprotonate the alkyne (facilitating Cu-acetylide formation) and neutralize the HX byproduct generated during the reductive elimination step. Failure to maintain a highly basic environment will stall the transmetalation step. Furthermore, strict exclusion of oxygen is necessary to prevent the Glaser-Hay homocoupling of the alkyne, a common side reaction that consumes the starting material[3].
) (5 mol%), CuI (10 mol%), EtN (3.0 eq), Anhydrous DMF (0.2 M).
Reaction Assembly: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl iodide, 3-ethynyl-1-methylpyrrolidine HCl, Pd(PPh
), and CuI.
Solvent & Base Addition: Add anhydrous DMF followed by Et
N.
In-Process Validation: Upon base addition, the suspension will rapidly change appearance as the HCl salt is neutralized and the free base is liberated, facilitating the dissolution of the metal complexes.
Degassing (Critical Step): Subject the mixture to three freeze-pump-thaw cycles or sparge vigorously with Argon for 15 minutes.
Causality: Oxygen must be completely purged to suppress the copper-catalyzed Glaser-Hay oxidative homocoupling of the alkyne[3].
Execution & Monitoring: Heat the reaction to 70 °C under an Argon atmosphere for 6–12 hours.
In-Process Validation: Monitor via LCMS. The disappearance of the aryl halide mass and the emergence of the [M+H]
peak of the coupled product indicates completion.
Phase-Appropriate Workup: Cool to room temperature, dilute with EtOAc, and wash with saturated aqueous Na
CO.
Causality: The product contains a tertiary amine (pKa ~10). If washed with neutral or slightly acidic water, the product will protonate and partition into the aqueous waste.
In-Process Validation: Verify the pH of the aqueous layer is >10 using pH paper before phase separation to ensure total organic recovery.
Sonogashira catalytic cycle highlighting the intersection of Pd and Cu pathways.
Application II: CuAAC (Click Chemistry) for Triazole Synthesis
Mechanistic Rationale & Causality
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is utilized to form 1,4-disubstituted 1,2,3-triazoles, which act as robust bioisosteres for amide bonds and rigid linkers in fragment-based drug discovery[4]. The reaction strictly requires Cu(I) to achieve regioselectivity[5].
A unique challenge when using 3-ethynyl-1-methylpyrrolidine is the presence of the basic tertiary amine. Secondary and tertiary amines can competitively coordinate to the Cu(I) catalyst, potentially sequestering it and stalling the catalytic cycle[5]. To counteract this, a slight excess of copper is used, and the Cu(I) species is generated in situ via the reduction of Cu(II)SO
by sodium ascorbate. DIPEA is added primarily to neutralize the HCl salt, allowing the terminal alkyne to form the requisite copper-acetylide complex.
Substrate Solubilization: Dissolve the organic azide and 3-ethynyl-1-methylpyrrolidine HCl in a 1:1 mixture of
-BuOH and HO.
Salt Neutralization: Add DIPEA (1.5 eq) dropwise.
Causality: Neutralizes the HCl salt. The solution must remain homogenous.
Catalyst Generation: Add CuSO
·5HO followed immediately by Sodium Ascorbate.
Causality: Ascorbate acts as a mild reducing agent, converting Cu(II) to the catalytically active Cu(I) species.
In-Process Validation: The reaction mixture will initially turn light blue (indicating Cu(II)) and rapidly transition to a pale yellow or colorless state, visually confirming the successful generation of active Cu(I).
Execution & Monitoring: Stir vigorously at room temperature for 12–24 hours. Monitor via TLC (staining with Dragendorff's reagent is highly effective for visualizing the tertiary amine product).
Metal-Scavenging Workup: Dilute the mixture with EtOAc and add a 10% aqueous solution of EDTA (or dilute NH
OH). Stir vigorously for 30 minutes.
Causality: The newly formed triazole and the pyrrolidine nitrogen are excellent bidentate ligands that will chelate copper, leading to green/blue product contamination. EDTA strips the metal from the organic product.
In-Process Validation: The aqueous layer will turn deep blue (Cu-EDTA complex), leaving a colorless organic layer containing the purified triazole.
Step-by-step workflow of the CuAAC click reaction for triazole synthesis.
Quantitative Data & Reaction Parameters Summary
The following table summarizes the optimized parameters for deploying 3-Ethynyl-1-methylpyrrolidine hydrochloride across both methodologies, providing a quick-reference guide for process scaling.
Parameter
Sonogashira Cross-Coupling
CuAAC (Click Chemistry)
Primary Bond Formed
C(sp)-C(sp)
C-N (1,2,3-Triazole)
Catalyst System
Pd(PPh) (5 mol%) / CuI (10 mol%)
CuSO (10 mol%) / Na-Ascorbate (20 mol%)
Solvent Matrix
DMF, THF, or 1,4-Dioxane
-BuOH / HO (1:1) or DMF
Base Requirement
3.0+ eq (EtN or DIPEA)
1.5 – 2.0 eq (DIPEA)
Temperature
60 °C – 80 °C
Ambient (20 °C – 25 °C)
Atmosphere
Strictly inert (Argon/Nitrogen)
Ambient (Air tolerant, inert preferred)
Typical Yields
65% – 85%
80% – 95%
Troubleshooting & Best Practices
Chromatographic Purification (Tailing/Streaking):
Because the coupled products retain the strongly basic 1-methylpyrrolidine moiety, standard silica gel chromatography will often result in severe peak tailing or irreversible adsorption. Solution: Pre-treat the silica gel with 1–5% Et
N or use a DCM/MeOH eluent system containing 1% aqueous NHOH to ensure sharp bands and high recovery.
Glaser-Hay Homocoupling Mitigation:
If LCMS analysis reveals a mass corresponding to the dimerized alkyne (m/z ~ 217 for the free base dimer), the Sonogashira system is contaminated with oxygen[3]. Solution: Ensure solvents are strictly anhydrous and sparged with Argon for at least 30 minutes prior to catalyst addition.
Sluggish CuAAC Kinetics:
If the click reaction stalls, the pyrrolidine nitrogen may be over-coordinating the Cu(I) catalyst[5]. Solution: Add a copper-stabilizing ligand such as TBTA or THPTA (10 mol%) to protect the Cu(I) center and accelerate the cycloaddition.
References
1.[1] CymitQuimica. Building Blocks | 3-Ethynyl-1-methylpyrrolidine hydrochloride. 1
2.[2] NIH PubMed Central. Total synthesis of (+)-antofine and (-)-cryptopleurine. 2
3.[5] Wiley-VCH. 1 Click Chemistry: Mechanistic and Synthetic Perspectives. 5
4.[4] CORE. The Ruthenium-Catalyzed Azide Alkyne Cycloaddition (RuAAC) Reaction: Scope, Mechanism and Applications. 4
5.[3] Royal Society of Chemistry. Sonogashira Coupling | Synthetic Methods in Drug Discovery. 3
Application Notes & Protocols for 3-Ethynyl-1-methylpyrrolidine hydrochloride in Drug Discovery
A Senior Application Scientist's Guide to a Versatile Building Block This guide provides an in-depth exploration of 3-Ethynyl-1-methylpyrrolidine hydrochloride, a valuable building block for modern drug discovery. We wil...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's Guide to a Versatile Building Block
This guide provides an in-depth exploration of 3-Ethynyl-1-methylpyrrolidine hydrochloride, a valuable building block for modern drug discovery. We will delve into the strategic advantages conferred by its constituent parts—the three-dimensional pyrrolidine scaffold and the bioorthogonal terminal alkyne—and provide detailed protocols for its application in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.
Introduction: Merging 3D Scaffolds with Bioorthogonal Chemistry
The pursuit of novel therapeutics increasingly demands molecules with greater three-dimensional (3D) complexity to improve target selectivity and physicochemical properties.[1][2][3] 3-Ethynyl-1-methylpyrrolidine hydrochloride strategically combines two key features highly sought after in medicinal chemistry:
A Saturated Heterocyclic Scaffold: The 1-methylpyrrolidine core is a non-planar, sp3-rich structure. Such scaffolds are prevalent in FDA-approved drugs and are known to enhance aqueous solubility, modulate lipophilicity, and provide defined vectors for exploring protein binding pockets.[2][4][5] The pyrrolidine ring is one of the most frequently used five-membered nitrogen heterocycles in drug design.[1]
A Terminal Alkyne Handle: The ethynyl group is a versatile and highly reactive functional group. Its primary role in contemporary drug discovery is as a bioorthogonal handle for "click chemistry".[6][7] This allows for the efficient and specific covalent ligation to azide-containing molecules under mild, often aqueous, conditions.[8][9]
This unique combination makes 3-Ethynyl-1-methylpyrrolidine hydrochloride an exceptional tool for lead generation and optimization, particularly in fragment-based drug discovery (FBDD) and activity-based protein profiling (ABPP).
Physicochemical Properties & Handling
Proper handling and storage are paramount for ensuring the integrity and reactivity of the reagent. The hydrochloride salt form enhances its stability and solubility in aqueous or polar protic solvents.
The utility of this molecule stems from its ability to participate in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry.[6][11] This reaction forms a highly stable 1,4-disubstituted 1,2,3-triazole linkage, which acts as a robust connector between two molecular fragments.[8][9]
Fig. 1: Conceptual overview of the features and applications.
Fragment-Based Drug Discovery (FBDD)
In FBDD, small, low-complexity molecules ("fragments") are screened for weak binding to a biological target. 3-Ethynyl-1-methylpyrrolidine hydrochloride serves as an ideal fragment that can be subsequently elaborated. Once a complementary azide-containing fragment is identified, the two can be linked via CuAAC to generate a larger, higher-affinity lead compound. The pyrrolidine scaffold provides a desirable 3D exit vector for fragment growth.[3]
Target Identification & Validation (ABPP)
Activity-based protein profiling uses chemical probes to map the active sites of enzymes within complex proteomes. The terminal alkyne of 3-Ethynyl-1-methylpyrrolidine hydrochloride can function as a reporter tag. For instance, if a researcher has an azide-modified inhibitor, it can be incubated with cell lysates. Subsequent addition of the alkyne-pyrrolidine and click chemistry reagents allows for the attachment of this small molecule, which can then be used for downstream applications like reporter dye conjugation for in-gel visualization.[7][12]
This protocol provides a general method for the conjugation of 3-Ethynyl-1-methylpyrrolidine hydrochloride to an azide-containing molecule. Optimization may be required based on the specific substrates used.
Rationale Behind Reagent Choices
Catalyst System: The reaction is catalyzed by Cu(I).[13] This is most conveniently generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent, typically sodium ascorbate.[11][14]
Ligand: A Cu(I)-stabilizing ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), is crucial.[13] The ligand accelerates the reaction and protects biomolecules from oxidative damage caused by reactive oxygen species that can be generated under these conditions.[12][14]
Solvent: A common solvent system is a 1:1 mixture of t-BuOH and water, which accommodates a wide range of substrate polarities.[11] Other solvents like DMSO or DMF can also be used.[11]
Fig. 2: Step-by-step workflow for the CuAAC protocol.
Materials and Reagents
Reagent
Typical Concentration / Amount
Purpose
Azide-containing molecule
1.0 equivalent
Reactant
3-Ethynyl-1-methylpyrrolidine HCl
1.0 - 1.2 equivalents
Reactant (Limiting Reagent)
Copper(II) Sulfate (CuSO₄·5H₂O)
1 - 5 mol%
Catalyst Precursor
Sodium Ascorbate
5 - 10 mol% (in excess of CuSO₄)
Reducing Agent
Ligand (e.g., THPTA)
5 - 25 mol% (1:1 to 5:1 with CuSO₄)
Cu(I) Stabilizer
Solvent
t-BuOH/H₂O (1:1), DMSO, or DMF
Reaction Medium
Step-by-Step Procedure
Reactant Preparation: In a suitable reaction vial, dissolve the azide-containing molecule (1.0 eq) and 3-Ethynyl-1-methylpyrrolidine hydrochloride (1.1 eq) in the chosen solvent (e.g., 1:1 t-BuOH/H₂O) to a final concentration of approximately 0.1 M. Stir until fully dissolved.[11]
Catalyst Premix Preparation: In a separate microcentrifuge tube, prepare a stock solution of the catalyst by dissolving CuSO₄·5H₂O (e.g., 5 mol%) and THPTA (e.g., 5 mol%) in a small amount of water.[11][13]
Reducing Agent Preparation: In another microcentrifuge tube, prepare a fresh solution of sodium ascorbate (e.g., 10 mol%) in water. It is critical to use a freshly prepared solution as ascorbate can degrade.[14]
Reaction Initiation: To the stirred solution of reactants from Step 1, add the catalyst premix from Step 2. Follow immediately with the addition of the sodium ascorbate solution from Step 3. The solution may change color, indicating the formation of the active Cu(I) species.[11]
Reaction Monitoring: Allow the reaction to stir at room temperature (20-25 °C). Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed. Typical reaction times range from 1 to 24 hours.[11]
Work-up: Once the reaction is complete, quench it by adding a saturated aqueous solution of EDTA to chelate the copper catalyst. Stir for 30 minutes. Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3x volume).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the final 1,2,3-triazole product.
Conclusion
3-Ethynyl-1-methylpyrrolidine hydrochloride is a powerful and versatile building block in drug discovery. Its sp3-rich pyrrolidine core offers favorable physicochemical properties and 3D geometry, while the terminal alkyne provides a reliable handle for covalent modification via the robust and efficient CuAAC reaction. These attributes make it an invaluable tool for researchers in FBDD, lead optimization, and chemical biology for the rapid construction of diverse and complex molecular architectures.
References
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 3-Butyn-1-OL. Benchchem.
Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry. AiFChem.
Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology - Jena Bioscience.
Protocol for Azide-Alkyne Click Chemistry. BroadPharm.
Molecules with alkyne fragment in medicinal chemistry: The path from neurotoxins to drugs. European Journal of Medicinal Chemistry Reports.
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Characterizing Receptor Binding Kinetics with 3-Ethynyl-1-methylpyrrolidine (3-EMP)
Part 1: Introduction & Strategic Overview
3-Ethynyl-1-methylpyrrolidine hydrochloride (3-EMP HCl) is a specialized pharmacophore scaffold designed for Fragment-Based Drug Discovery (FBDD) and Chemical Biology . Structurally homologous to the pyrrolidine ring of Nicotine and Nornicotine , this compound serves as a high-value probe for profiling Nicotinic Acetylcholine Receptors (nAChRs) and potentially Histamine H3 or Muscarinic receptors.
The critical feature of 3-EMP is the C3-ethynyl group . This alkyne handle is bio-orthogonal, allowing researchers to utilize Click Chemistry (CuAAC) to attach fluorophores, affinity tags, or degradation handles (PROTACs) post-synthesis or in situ.
This guide details how to utilize 3-EMP to determine Receptor Binding Kinetics —specifically Association (
), Dissociation (), and Residence Time (). Unlike static affinity (), kinetic parameters are superior predictors of in vivo drug efficacy.
Mechanism of Action & Utility
Pharmacophore: The N-methylpyrrolidine core mimics the cationic headgroup of acetylcholine, driving interaction with the orthosteric binding site of nAChRs (specifically
and subtypes).
Bio-orthogonal Handle: The ethynyl (alkyne) group is sterically small, minimizing interference with binding pockets while providing a site for covalent attachment of azide-functionalized reporters.
Part 2: Visualizing the Workflow
The following diagram illustrates the workflow from probe generation to kinetic data acquisition.
Caption: Workflow for converting 3-EMP into a kinetic probe using Click Chemistry.
Part 3: Experimental Protocols
Protocol A: probe Synthesis via Click Chemistry
Objective: Convert 3-EMP into a fluorescent tracer for direct kinetic assays.
Reagents:
3-Ethynyl-1-methylpyrrolidine HCl (10 mM in DMSO).
Azide-Fluorophore (e.g., Azide-Cy5 or Azide-Alexa488) (10 mM in DMSO).
CuSO4 (50 mM in water).
THPTA (Ligand) (100 mM in water).
Sodium Ascorbate (100 mM in water, fresh).
Step-by-Step:
Mix: In a microcentrifuge tube, combine 3-EMP (1 eq) and Azide-Fluorophore (1.1 eq) in phosphate buffer (pH 7.4).
Catalyst: Premix CuSO4 and THPTA (1:2 ratio) and add to the reaction (5 mol%).
Initiate: Add Sodium Ascorbate (10 eq) to start the reduction of Cu(II) to Cu(I).
Incubate: Dark, Room Temperature (RT) for 1 hour.
Purify: HPLC purification is mandatory to remove unreacted fluorophore, which causes high background noise in kinetic assays.
Objective: Determine the kinetics of unlabeled 3-EMP HCl (the raw material) by competing it against a known radioligand (e.g.,
-Epibatidine). This is crucial if the "clicked" fluorophore alters binding properties.
Step-by-Step:
Equilibration: Prepare plates with nAChR membranes.
Dual Addition: Simultaneously add:
Radioligand (
-Epibatidine) at a single concentration.
Unlabeled 3-EMP HCl at varying concentrations (
to ).
Time Course: Terminate the reaction (rapid filtration) at multiple time points (e.g., 2, 5, 10, 30, 60, 120 min).
Analysis: Plot Specific Binding vs. Time for each concentration of 3-EMP.
Data Analysis (The Math):
Use the Motulsky-Neubig equation in software like GraphPad Prism. This model fits the "overshoot" curve where the fast radioligand binds first, then is slowly displaced by the test compound (3-EMP).
Where
is the observed rate of association.
Part 4: Data Presentation & Analysis
Table 1: Expected Kinetic Parameters for nAChR Ligands
(Note: Values are illustrative ranges for pyrrolidine-based ligands)
Parameter
Symbol
Definition
Biological Significance
Association Rate
Speed of binding
High allows rapid onset of action.
Dissociation Rate
Speed of unbinding
Low implies tight binding.
Equilibrium Constant
Static affinity concentration.
Residence Time
Gold Standard. Duration of target occupancy.
Interpretation:
If 3-EMP shows a long residence time (
min), it suggests a high-affinity interaction suitable for sustained receptor modulation.
If the "Clicked" probe has significantly different kinetics than the unlabeled 3-EMP (determined in Protocol C), the fluorophore is sterically clashing with the binding pocket.
Part 5: Troubleshooting & Critical Controls
Non-Specific Binding (NSB):
Issue: High background signal in FP assays.
Solution: Include 0.1% BSA or 0.05% Tween-20 in the buffer to prevent probe sticking to plastics.
Copper Toxicity:
Issue: Residual Copper from the Click reaction degrades receptor proteins.
Solution: Use a copper chelator (EDTA) during the purification of the probe, or use Copper-free Click chemistry (strain-promoted) if synthesizing a cyclooctyne derivative (though 3-EMP is a terminal alkyne, requiring Cu).
Stereochemistry:
Note: 3-Ethynyl-1-methylpyrrolidine possesses a chiral center at C3. Ensure you are using the enantiomerically pure form (R or S) or account for the racemic mixture, as nAChRs are highly stereoselective.
References
Motulsky, H. J., & Neubig, R. R. (2010). Analysis of kinetics of competitive binding. Current Protocols in Neuroscience. Link
Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology. Link
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link
Copeland, R. A., Pompliano, D. L., & Meek, T. D. (2006). Drug-target residence time and its implications for lead optimization. Nature Reviews Drug Discovery. Link
Technical Notes & Optimization
Troubleshooting
3-Ethynyl-1-methylpyrrolidine hydrochloride stability issues and degradation
Welcome to the Application Science Technical Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals working with 3-Ethynyl-1-methylpyrrolidine hydrochloride (CAS...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Science Technical Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals working with 3-Ethynyl-1-methylpyrrolidine hydrochloride (CAS: 2241128-70-9)[1].
As a bifunctional molecule containing both a terminal alkyne and a tertiary amine (stabilized as a hydrochloride salt), this compound presents unique handling challenges. This guide synthesizes field-proven methodologies to help you troubleshoot degradation issues, optimize storage, and ensure experimental reproducibility.
Mechanistic Foundations of Degradation
To effectively troubleshoot, one must understand the causality behind the molecule's instability. The degradation of 3-Ethynyl-1-methylpyrrolidine hydrochloride is driven by three distinct structural vulnerabilities:
Hygroscopicity of the Hydrochloride Salt : Hydrochloride salts of low-molecular-weight amines often exhibit a low critical relative humidity (CRH)[2]. When ambient humidity exceeds the CRH, the salt absorbs moisture from the air (deliquescence). This creates a localized aqueous microenvironment that collapses the crystal lattice, drastically lowering the activation energy for subsequent hydrolytic or oxidative reactions.
Terminal Alkyne Reactivity (Glaser Homocoupling) : The terminal alkyne proton is highly acidic. In the presence of trace transition metals (especially Cu or Ag) and atmospheric oxygen, the alkyne undergoes Glaser homocoupling[3]. The mechanism involves the oxidation of a Cu(I)-acetylide intermediate to Cu(II), resulting in the oxidative dimerization of the molecule into a 1,3-diyne[4].
Tertiary Amine N-Oxidation : The N-methylpyrrolidine core is susceptible to oxidation. In the presence of ambient peroxides, dissolved oxygen, or light, the tertiary amine can be oxidized to form an N-oxide[5].
Fig 1: Primary degradation pathways of 3-Ethynyl-1-methylpyrrolidine HCl.
Quantitative Stability Parameters
To maintain structural integrity, adhere to the strict environmental thresholds outlined below. Breaching these thresholds initiates the degradation cascades described above.
Parameter
Optimal Range
Critical Threshold
Consequence of Breach
Storage Temperature
-20°C to -80°C
> 4°C (Long-term)
Accelerated N-oxidation and thermal degradation.
Relative Humidity (RH)
< 15% (Inert Gas)
> 30% RH
Rapid deliquescence; powder transitions to a sticky gum[2].
Catalyzes Glaser homocoupling; risk of explosive acetylide formation[3].
Light Exposure
Complete Darkness
Direct UV/Vis
Photo-catalyzed radical generation leading to polymerization.
Troubleshooting Guide & FAQs
Q1: My lyophilized powder has turned into a sticky, discolored paste. Can I still use it?
Diagnosis: The compound has undergone deliquescence due to moisture exposure, likely followed by trace oxidation.
Causality: The hygroscopic nature of the HCl salt caused it to absorb atmospheric water. Once in a localized solution state, the mobility of the molecules increases, accelerating oxidative degradation.
Resolution: Do not use the compound for sensitive quantitative assays or click-chemistry. For qualitative work, you may attempt to recover the free base by dissolving the paste in a minimal amount of aqueous NaOH, extracting with dry dichloromethane (DCM), drying over anhydrous
, and re-precipitating the HCl salt by bubbling anhydrous HCl gas through the organic layer.
Q2: LC-MS analysis of my reaction mixture shows a major impurity at
. What is this?
Diagnosis: This mass corresponds to the Glaser homocoupling dimer (a 1,3-diyne).
Causality: Your reaction conditions likely contained trace copper (e.g., from CuAAC click chemistry) and ambient oxygen. Copper(I) inserts into the terminal alkyne, and oxygen oxidizes the intermediate, forcing two alkyne units to couple[4].
Resolution: To prevent this in copper-catalyzed reactions, strictly degas all solvents using the freeze-pump-thaw method. Add a reducing agent, such as sodium ascorbate (in 5-10x excess relative to Cu), to keep copper in the +1 oxidation state and scavenge dissolved oxygen[4].
Q3: I am observing a
peak in my mass spectra after storing the compound for 3 months at 4°C.
Diagnosis: Tertiary amine N-oxide formation.
Causality: The N-methylpyrrolidine ring has reacted with ambient oxygen or trace peroxides in your storage solvent (if stored in solution, particularly in ethereal solvents like THF or diethyl ether)[5].
Resolution: Store the compound exclusively as a dry solid at -20°C under Argon. If storage in solution is mandatory, use freshly distilled, peroxide-free solvents and store in sealed ampoules.
Standard Operating Procedures (SOPs)
SOP 1: Inert Handling and Storage Workflow
To establish a self-validating system for storage, follow this protocol immediately upon receipt of the chemical.
Step-by-Step Methodology:
Equilibration: Do not open the shipping container immediately. Allow the sealed container to equilibrate to room temperature in a desiccator for at least 2 hours to prevent condensation on the cold glass.
Inert Transfer: Transfer the unopened vial into a glovebox purged with high-purity Argon (
< 1 ppm, < 1 ppm).
Aliquoting: Divide the bulk powder into single-use amber glass vials. This prevents repeated freeze-thaw cycles and limits ambient exposure during future experiments.
Sealing: Seal the vials with PTFE-lined silicone septa and crimp caps while still inside the glovebox.
Secondary Containment: Place the sealed vials into a secondary vacuum-sealed bag containing a packet of indicating silica gel.
Storage: Store the secondary container in a dedicated -20°C freezer.
Fig 2: Optimal handling and storage workflow for hygroscopic alkyne salts.
SOP 2: Suppressing Glaser Coupling in CuAAC (Click Chemistry)
When using 3-Ethynyl-1-methylpyrrolidine hydrochloride in Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC), follow this protocol to prevent dimerization.
Step-by-Step Methodology:
Solvent Degassing: Sparge the reaction solvent (e.g.,
-BuOH/Water mixture) with Argon for 30 minutes prior to adding any reagents.
Reagent Addition Order:
Add the azide substrate and 3-Ethynyl-1-methylpyrrolidine HCl to the degassed solvent.
Add the copper ligand (e.g., THPTA or TBTA) to stabilize the Cu(I) species.
Add Sodium Ascorbate (10 mol% relative to the alkyne).
Catalyst Initiation: Add
(1-5 mol%) last. The ascorbate will immediately reduce Cu(II) to Cu(I) in situ.
Reaction Environment: Seal the reaction vessel and maintain a positive pressure of Argon throughout the reaction duration.
Quenching: Quench the reaction by adding a copper chelator (e.g., EDTA) or washing with aqueous ammonium hydroxide to immediately strip the copper from the alkyne, preventing post-reaction oxidative coupling[4].
References
Pharmaceutical Technology. "Salt Selection in Drug Development." PharmTech. Available at:[Link]
MDPI. "Tertiary Amine Oxide-Containing Zwitterionic Polymers: From Material Design to Biomedical Applications." MDPI. Available at: [Link]
ResearchGate. "Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions." ResearchGate. Available at: [Link]
Optimizing reaction conditions for 3-Ethynyl-1-methylpyrrolidine hydrochloride synthesis
Welcome to the Technical Support and Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to provide drug development professionals and synthetic chemists with a robust, self-validating f...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support and Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to provide drug development professionals and synthetic chemists with a robust, self-validating framework for synthesizing 3-Ethynyl-1-methylpyrrolidine hydrochloride .
Rather than merely listing instructions, this center emphasizes the causality behind each experimental parameter. By understanding the mechanistic underpinnings of the homologation and salt-formation steps, you can preemptively troubleshoot issues, optimize yields, and ensure high fidelity in your synthetic workflows.
Mechanistic Overview & Reaction Causality
The conversion of 1-methylpyrrolidine-3-carboxaldehyde to its corresponding terminal alkyne is most efficiently achieved via the Seyferth-Gilbert Homologation , specifically utilizing the Bestmann-Ohira Reagent (BOR) (dimethyl 1-diazo-2-oxopropylphosphonate) [1].
Why BOR over Corey-Fuchs?
The classical Corey-Fuchs reaction requires highly basic conditions (e.g., n-butyllithium) and cryogenic temperatures (-78 °C). For a substrate like a pyrrolidine-3-carboxaldehyde, such harsh conditions can lead to epimerization at the
-chiral center and unwanted side reactions with the tertiary amine [2]. The Bestmann-Ohira modification operates under exceptionally mild conditions (K₂CO₃, Methanol, Room Temperature), preserving stereochemical integrity and tolerating the basic nitrogen of the pyrrolidine ring [3].
The Role of Methanol:
Methanol is not merely a solvent; it is a critical reactant. The carbonate base deprotonates methanol to form methoxide. Methoxide then attacks the acetyl group of the BOR, releasing methyl acetate and generating the reactive Seyferth-Gilbert anion in situ [2]. This anion undergoes nucleophilic addition to the aldehyde, forming an oxaphosphetane intermediate that collapses to yield the alkyne and nitrogen gas.
Experimental Workflow Diagram
Figure 1: Synthesis workflow for 3-ethynyl-1-methylpyrrolidine hydrochloride using BOR.
Validated Step-by-Step Protocols
Phase A: Synthesis of 3-Ethynyl-1-methylpyrrolidine (Free Base)
Self-Validating Check: The evolution of nitrogen gas (gentle bubbling) upon the addition of the aldehyde confirms the successful cycloelimination of the diazoalkene intermediate.
Setup: To an oven-dried, argon-purged 100 mL round-bottom flask, add 1-methylpyrrolidine-3-carboxaldehyde (1.0 equiv, 10 mmol) and anhydrous methanol (30 mL).
Base Addition: Add anhydrous potassium carbonate (K₂CO₃) (2.0 equiv, 20 mmol) to the stirring solution.
Reagent Addition: Dropwise, add the Bestmann-Ohira Reagent (1.2 equiv, 12 mmol) at 0 °C to control the initial exotherm.
Homologation: Remove the ice bath and allow the reaction to stir at room temperature (25 °C) for 12 hours. Monitor via TLC (DCM:MeOH 9:1, KMnO₄ stain) until the aldehyde is consumed.
Workup: Dilute the mixture with aqueous 5% NaHCO₃ (50 mL) and extract with dichloromethane (DCM) (3 × 30 mL).
Concentration (CRITICAL): Dry the combined organic layers over anhydrous Na₂SO₄. Concentrate under reduced pressure, keeping the water bath below 25 °C . Do not use high vacuum, as the free base is highly volatile.
Phase B: Hydrochloride Salt Formation
Solvent Exchange: Dissolve the crude 3-ethynyl-1-methylpyrrolidine free base in anhydrous methyl tert-butyl ether (MTBE) or diethyl ether (20 mL).
Protonation: Cool the solution to 0 °C. Slowly add 4M HCl in dioxane (1.1 equiv based on theoretical yield) dropwise under vigorous stirring. A white precipitate will immediately form.
Isolation: Stir for an additional 30 minutes at 0 °C to ensure complete precipitation. Filter the solid rapidly through a Büchner funnel under a blanket of argon to prevent moisture absorption.
Washing & Drying: Wash the filter cake with cold, anhydrous ethereal solvent (2 × 10 mL). Dry the highly hygroscopic salt under high vacuum (0.1 mbar) for 4 hours to yield 3-ethynyl-1-methylpyrrolidine hydrochloride.
Reaction Optimization Data
To assist in scale-up and condition selection, the following table summarizes the causal effects of altering the reaction environment during the homologation step.
Base (Equiv)
Solvent System
Temp (°C)
Time (h)
Yield (%)
Mechanistic Observation
K₂CO₃ (2.0)
MeOH
25
12
89
Optimal methoxide generation; clean homologation.
K₂CO₃ (2.0)
DCM / MeOH (1:1)
25
18
72
Reduced MeOH concentration slows active anion formation.
Cs₂CO₃ (1.5)
MeOH
25
10
91
Enhanced solubility of base; excellent for sensitive/chiral substrates.
NaOMe (1.2)
THF
0 to 25
24
45
Direct methoxide addition causes side-reactions and incomplete conversion.
K₂CO₃ (2.0)
EtOH
25
24
55
Ethoxide is sterically hindered and less efficient at cleaving the acetyl group from BOR.
Troubleshooting & FAQs
Q1: Why is my conversion from the aldehyde incomplete even after 24 hours?A: The Bestmann-Ohira reagent degrades if exposed to moisture over time [4]. Ensure your BOR is stored at -20 °C and is relatively fresh. Additionally, verify that your solvent is strictly methanol (or contains a high ratio of methanol). If you attempt to run this in pure DCM or THF, the carbonate base cannot generate the methoxide required to activate the BOR, stalling the reaction.
Q2: I am observing epimerization at the C3 position of my chiral pyrrolidine. How can I prevent this?A: While K₂CO₃ in methanol is generally mild, prolonged exposure to base can cause racemization of
-chiral aldehydes. To mitigate this, switch to Cesium Carbonate (Cs₂CO₃), which has higher solubility in methanol and accelerates the homologation step, reducing the residence time of the aldehyde in the basic medium. Keep the reaction strictly at or below 20 °C.
Q3: I lost a significant amount of product during the workup. Where did it go?A: 3-Ethynyl-1-methylpyrrolidine is a low-molecular-weight (109.17 g/mol ) secondary/tertiary amine. It is highly volatile. If you evaporated your extraction solvent (DCM) on a rotary evaporator with a hot water bath (e.g., >30 °C) or pulled a high vacuum, you likely evaporated the free base. Always concentrate the free base at ambient temperature and convert it to the non-volatile HCl salt immediately [3].
Q4: My hydrochloride salt is precipitating as a sticky, gummy oil rather than a free-flowing powder. How do I fix this?A: This is a classic sign of water contamination. The tertiary amine hydrochloride salt of this pyrrolidine is exceptionally hygroscopic. Ensure the ethereal solvent (MTBE or diethyl ether) used for precipitation is strictly anhydrous. If an oil forms, decant the supernatant, triturate the oil repeatedly with anhydrous diethyl ether, or perform an azeotropic distillation with anhydrous toluene before re-precipitating.
Comprehensive References
The following authoritative sources validate the mechanistic claims and procedural standards detailed in this technical guide:
Organic Chemistry Portal. Seyferth-Gilbert Homologation / Bestmann-Ohira Reagent. Detailed mechanism of the oxaphosphetane and diazoalkene intermediates.[Link]
Gannett, P. M., et al. (2002). Probing triplex formation by EPR spectroscopy using a newly synthesized spin label for oligonucleotides. Nucleic Acids Research. Provides context on the handling and volatility of 3-ethynylpyrrolidine derivatives.[Link]
Troubleshooting
Technical Support Center: In Vivo Applications of 3-Ethynyl-1-methylpyrrolidine Hydrochloride
Welcome to the Application Scientist Support Hub. 3-Ethynyl-1-methylpyrrolidine hydrochloride (CAS: 2241128-70-9) is a highly versatile small-molecule building block.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Scientist Support Hub. 3-Ethynyl-1-methylpyrrolidine hydrochloride (CAS: 2241128-70-9) is a highly versatile small-molecule building block. Combining a neuropharmacologically active N-methylpyrrolidine scaffold with a terminal alkyne, it serves as an excellent bioorthogonal probe for mapping receptor binding, tracking pharmacokinetics, or conducting metabolic labeling.
Because it features a terminal alkyne, its detection relies on Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1]. This guide provides field-proven troubleshooting strategies, optimized parameters, and self-validating protocols for utilizing this compound in complex in vivo models.
Diagnostic Hub: Troubleshooting & FAQs
Q1: Following subcutaneous (SC) or intramuscular (IM) injection, subjects exhibit localized tissue necrosis and inflammation. How can this be prevented?
Causality: The compound is supplied as a hydrochloride (HCl) salt. When dissolved directly in unbuffered sterile water or saline, the resulting solution is highly acidic. Furthermore, the compound carries known hazard classifications for skin and tissue irritation (H315/H319). Injecting an unbuffered, acidic solution causes immediate cellular distress and localized necrosis.
Solution: Always reconstitute the HCl salt in a strong biological buffer (e.g., 100 mM PBS or HEPES) rather than plain water. Titrate the final formulation to a physiological pH (7.2–7.4) using dilute NaOH prior to injection.
Q2: I am attempting to perform the click reaction (fluorophore labeling) directly in the living animal, but the subjects are experiencing acute toxicity. What is going wrong?
Causality: 3-Ethynyl-1-methylpyrrolidine contains a terminal alkyne, which strictly requires a copper(I) catalyst to undergo cycloaddition with an azide[1]. Free copper is highly toxic in vivo because it generates reactive oxygen species (ROS) and disrupts endogenous metalloprotein function. While copper-free click chemistry exists for dynamic in vivo imaging, it requires strained alkynes (like cyclooctynes) to overcome the activation energy barrier without a catalyst[2].
Solution: You cannot perform CuAAC in a living organism. You must utilize an ex vivo labeling strategy: administer the alkyne probe in vivo, allow time for biodistribution, euthanize the subject, harvest/fix the tissue, and then perform the CuAAC reaction on the tissue slices.
Q3: After harvesting the brain tissue, my ex vivo CuAAC labeling yields a very low signal-to-noise ratio. Why is the click reaction failing in tissue?
Causality: In complex biological tissues, Cu(I) is rapidly oxidized to inactive Cu(II) by ambient oxygen, or it is sequestered by abundant endogenous thiol-containing proteins (e.g., metallothioneins, glutathione). Without active Cu(I), the cycloaddition stalls.
Solution: Incorporate a strong Cu(I)-stabilizing ligand, such as THPTA or BTTAA, into your reaction buffer. These ligands maintain copper in its +1 oxidation state, accelerate the reaction rate, and prevent Cu-induced degradation of the tissue architecture[3].
Q4: Will 3-Ethynyl-1-methylpyrrolidine cross the Blood-Brain Barrier (BBB) for central nervous system (CNS) targeting?
Causality: The N-methylpyrrolidine moiety is a tertiary amine with a basic pKa. At physiological pH (7.4), it exists predominantly in its protonated (cationic) form. While strict lipophilicity rules suggest cations struggle to cross the BBB, small cyclic amines often exhibit excellent BBB penetrance via carrier-mediated transport systems (e.g., organic cation transporters) or due to their exceptionally low molecular weight (free base MW = 109.17 g/mol ).
Solution: Yes, it is expected to cross the BBB. However, to optimize CNS exposure, avoid co-administering with potent competitive inhibitors of organic cation transporters (OCTs).
Data Matrix: Optimized Parameters for Ex Vivo CuAAC
Parameter
Optimal Condition
Mechanistic Rationale
Formulation pH
7.2 – 7.4
Neutralizes the HCl salt to prevent injection site necrosis and physiological stress.
CuSO₄ Concentration
1 mM
Provides the source of copper; higher concentrations increase tissue degradation.
Sodium Ascorbate
10 mM
Acts as a reducing agent to convert Cu(II) to the catalytically active Cu(I) in situ.
THPTA Ligand
5 mM
Stabilizes Cu(I) against oxidation and prevents sequestration by tissue metallothioneins[3].
Azide-Fluorophore
5 – 10 µM
Keeps background low; excessive dye leads to non-specific hydrophobic aggregation.
Protocol Vault: Step-by-Step Ex Vivo Click Labeling
This methodology outlines the complete workflow from in vivo administration to ex vivo detection, ensuring a self-validating system at critical junctures.
Phase 1: Formulation and In Vivo Administration
Reconstitute 3-Ethynyl-1-methylpyrrolidine hydrochloride in 100 mM PBS.
Titrate with 0.1 M NaOH until the pH reaches 7.4.
Administer via the desired route (e.g., IV or IP).
Self-Validation Checkpoint: Verify the pH with a micro-electrode before injection. Acidic solutions will alter local hemodynamics and confound pharmacokinetic data.
Phase 2: Tissue Harvest and Fixation
Euthanize the subject at the predetermined PK/PD timepoint.
Transcardially perfuse with ice-cold PBS followed by 4% Paraformaldehyde (PFA).
Extract the target tissue (e.g., brain) and post-fix in 4% PFA for 24 hours.
Cryoprotect in 30% sucrose and section at 30 µm thickness.
Phase 3: Ex Vivo CuAAC (Click) Labeling
Wash tissue sections 3x in PBS containing 0.3% Triton X-100 (PBST) to permeabilize lipid bilayers.
Prepare the Click Master Mix (must be mixed in this exact order to prevent Cu precipitation):
PBS (Volume to reach final)
THPTA ligand (5 mM final)
CuSO₄ (1 mM final) -> Wait 3 minutes for the Cu-THPTA complex to form.
Azide-Fluorophore (10 µM final)
Sodium Ascorbate (10 mM final) -> Add immediately before applying to tissue.
Incubate tissue sections in the Click Master Mix for 1 hour at room temperature in the dark.
Wash 4x in PBST to remove unreacted dye.
Self-Validation Checkpoint: Always process a tissue section from an animal injected with a vehicle (PBS) only. If this control shows fluorescence, your azide-dye is precipitating or binding non-specifically. Increase THPTA concentration or wash stringency.
Experimental Workflow Visualization
Workflow for in vivo administration and ex vivo bioorthogonal click detection of alkyne probes.
References
1.[1] Baskin, J. M., & Bertozzi, C. R. (2009). Click Chemistry and Bioorthogonal Reactions: Unprecedented Selectivity in the Labeling of Biological Molecules. Biochemistry (ACS Publications). 1
2.[2] Baskin, J. M. et al. (2007). Copper-free click chemistry for dynamic in vivo imaging. PNAS. 2
3.[3] Hofmann, K. et al. (2014). A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins. Journal of Lipid Research (PMC). 3
Technical Support Center: Optimizing 3-Ethynyl-1-methylpyrrolidine Hydrochloride Synthesis
Welcome to the Technical Support Center. 3-Ethynyl-1-methylpyrrolidine hydrochloride is a highly versatile building block frequently utilized in medicinal chemistry, particularly in the synthesis of complex heterocyclic...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. 3-Ethynyl-1-methylpyrrolidine hydrochloride is a highly versatile building block frequently utilized in medicinal chemistry, particularly in the synthesis of complex heterocyclic therapeutics and oncoprotein inhibitors[1]. However, researchers frequently encounter severe yield bottlenecks during its synthesis and isolation.
This guide is designed for drug development professionals and synthetic chemists. It bypasses generic advice to focus on the causality of yield loss, providing self-validating protocols to ensure high-fidelity synthesis.
Synthetic Route Logic & Yield Bottlenecks
The synthesis of 3-ethynyl-1-methylpyrrolidine typically proceeds via one of two pathways: the homologation of an aldehyde or the N-methylation of a secondary amine. The most critical point of failure in both routes is the isolation phase.
Workflow comparing synthetic routes and the critical salt-formation step to prevent yield loss.
Troubleshooting & FAQs
Q1: My GC-MS shows >95% reaction conversion, but my isolated yield is below 40%. Where is the product going?
A1: You are likely losing the product to evaporation. The free base of 3-ethynyl-1-methylpyrrolidine (CAS 2095614-00-7) has a low molecular weight (109.17 g/mol ) and a relatively low boiling point, making it highly volatile[2].
The Causality: The vapor pressure of the free base is comparable to common organic extraction solvents (like dichloromethane or diethyl ether). Standard rotary evaporation at pressures below 150 mbar or temperatures above 25 °C will co-evaporate your product.
The Solution: Do not isolate the free base. Instead, perform a direct "salting out" procedure. Add anhydrous HCl in dioxane directly to the dried organic extract. The resulting hydrochloride salt (CAS 2241128-70-9, MW 145.63 g/mol ) will precipitate as a stable solid[3], allowing you to filter it and verify the yield gravimetrically without vacuum losses.
Q2: During the Bestmann-Ohira homologation of 1-methylpyrrolidine-3-carboxaldehyde, the reaction stalls at 60% conversion. How can I drive it to completion?
A2: The stall is almost certainly caused by the degradation of the active diazo intermediate due to trace moisture.
The Causality: The Bestmann-Ohira reagent (dimethyl 1-diazo-2-oxopropylphosphonate) undergoes base-catalyzed deacylation in methanol to form dimethyl (diazomethyl)phosphonate. This active species is highly sensitive to water, which competitively hydrolyzes the intermediate before it can attack the aldehyde.
The Solution: Ensure strictly anhydrous conditions. If the reaction stalls, do not simply add more reagent. Verify the pH (>9) and add an additional 0.5 eq of oven-dried K₂CO₃ along with 0.2 eq of the Bestmann-Ohira reagent.
Mechanistic pathway of the Bestmann-Ohira reaction highlighting diazo vulnerability to moisture.
Q3: I am using the Eschweiler-Clarke N-methylation on 3-ethynylpyrrolidine. I observe a side product at +18 m/z. What is it?
A3: The +18 m/z peak corresponds to 3-acetyl-1-methylpyrrolidine, resulting from the hydration of the terminal alkyne.
The Causality: The Eschweiler-Clarke reaction uses aqueous formaldehyde and formic acid at elevated temperatures (typically 80–100 °C). Under these acidic, aqueous conditions, terminal alkynes can undergo Markovnikov hydration to form methyl ketones.
The Solution: Switch to a milder Reductive Amination using sodium triacetoxyborohydride (NaBH(OAc)₃). This reaction proceeds at room temperature, completely bypassing the thermal and strongly acidic conditions that drive alkyne hydration.
Quantitative Data: N-Methylation Optimization
The table below summarizes the optimization data for converting 3-ethynylpyrrolidine to 3-ethynyl-1-methylpyrrolidine, demonstrating why reductive amination is superior to traditional Eschweiler-Clarke conditions for alkyne-containing substrates.
Method
Reagents & Conditions
Conversion (GC-MS)
Alkyne Hydration Side-Product
Isolated Yield (HCl Salt)
Eschweiler-Clarke
CH₂O (aq), HCOOH, 90 °C, 12 h
>95%
15–20%
55%
Reductive Amination
CH₂O (aq), NaBH₃CN, MeOH, 25 °C, 16 h
85%
<2%
72%
Optimized RedAm
CH₂O (aq), NaBH(OAc)₃, DCM, 25 °C, 4 h
>99%
Not Detected
88%
Validated Step-by-Step Methodology
Protocol: Optimized Reductive Amination & Direct Salt Formation
This protocol is engineered as a self-validating system to maximize the yield of 3-ethynyl-1-methylpyrrolidine hydrochloride[4] from 3-ethynylpyrrolidine.
Step 1: Reagent Preparation
Dissolve 3-ethynylpyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM) (10 mL/g). Cool the reaction flask to 0 °C under a nitrogen atmosphere.
Step 2: Imine Formation
Add aqueous formaldehyde (37% w/w, 1.5 eq) dropwise to the stirring solution. Stir for 30 minutes at 0 °C.
Validation Check: Spot the reaction on a TLC plate (stained with ninhydrin). The secondary amine starting material spot should be completely consumed, indicating successful imine/iminium formation.
Step 3: Reduction
Portion-wise, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq). Maintain the internal temperature below 20 °C to prevent exothermic degradation. Once added, allow the reaction to warm to room temperature and stir for 4 hours.
Step 4: Quench & Extraction
Quench the reaction carefully with saturated aqueous NaHCO₃ until the aqueous layer reaches pH 8. Extract the aqueous layer with DCM (3 x 10 mL). Combine the organic layers and dry over anhydrous Na₂SO₄.
Validation Check: Take a 50 µL aliquot of the dried organic layer, dilute with DCM, and run a GC-MS. You should observe a single dominant peak at m/z 109. If m/z 127 is present, trace hydration has occurred.
Step 5: Direct Salt Formation (Critical Step)
Filter the drying agent. Cool the dried DCM extract to 0 °C. Dropwise, add 4.0 M HCl in dioxane (1.2 eq) under vigorous stirring. A white precipitate of 3-ethynyl-1-methylpyrrolidine hydrochloride will form immediately.
Step 6: Isolation
Filter the precipitate rapidly under a nitrogen blanket (the salt can be moderately hygroscopic). Wash the filter cake with cold, anhydrous diethyl ether. Dry the solid under high vacuum (<1 mbar) at room temperature for 12 hours to yield the final product.
Technical Support Center: Preclinical Troubleshooting Guide for 3-Ethynyl-1-methylpyrrolidine Hydrochloride (EMP-HCl)
As a Senior Application Scientist, I frequently consult on the translational challenges of utilizing functionalized building blocks like 3-Ethynyl-1-methylpyrrolidine hydrochloride (EMP-HCl) in preclinical models. While...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently consult on the translational challenges of utilizing functionalized building blocks like 3-Ethynyl-1-methylpyrrolidine hydrochloride (EMP-HCl) in preclinical models. While highly valuable for its click-chemistry applications and as a structural pharmacophore, its transition from in vitro assays to in vivo animal studies often introduces confounding variables.
The unique chemical architecture of EMP-HCl—combining a reactive terminal alkyne with a basic 1-methylpyrrolidine core—introduces specific pharmacological and toxicological side effects. This guide addresses the mechanistic causality behind these anomalies and provides self-validating troubleshooting protocols to ensure the integrity of your experimental data.
Section 1: Troubleshooting Acute In Vivo Toxicity & Behavioral Anomalies
Q1: Shortly after intraperitoneal (IP) injection of EMP-HCl, my mice exhibit severe tremors, salivation, and hypothermia. What is causing this, and how can I mitigate it?
A: You are observing a classic cholinergic toxidrome. The 1-methylpyrrolidine moiety is a recognized pharmacophore for nicotinic and muscarinic acetylcholine receptors (nAChR/mAChR)[1]. Activation of these receptors triggers autonomic and neuromuscular hyperreactivity, often referred to as SLUDGE syndrome (Salivation, Lacrimation, Urination, Defecation, Gastrointestinal distress, Emesis).
Causality & Mitigation: The structural similarity to nicotine and muscarine analogs drives this off-target effect. To mitigate this, you must determine the Maximum Tolerated Dose (MTD) using a systematic observational method[2]. If the peripheral cholinergic effects mask your primary central nervous system (CNS) therapeutic readout, consider pre-dosing the animals with a peripheral muscarinic antagonist (e.g., methylscopolamine) that does not cross the blood-brain barrier. This isolates central vs. peripheral effects.
Q2: My pharmacokinetic (PK) data shows severe non-linearity at higher doses, and co-administered drugs are reaching toxic plasma levels. Is EMP-HCl interfering with metabolism?
A: Yes. The terminal alkyne (ethynyl group) in EMP-HCl acts as a mechanism-based inactivator (suicide inhibitor) of Cytochrome P450 (CYP) enzymes[3].
Causality: CYP enzymes oxidize the terminal alkyne into a highly reactive ketene intermediate. This ketene rapidly forms an irreversible covalent adduct with nucleophilic residues in the CYP apo-protein or the heme prosthetic group, destroying the enzyme's catalytic activity[3]. This leads to profound drug-drug interactions (DDIs) and non-linear PK because the compound halts its own clearance and the clearance of other CYP substrates[4].
Mitigation: Perform in vitro CYP inhibition assays (IC50 shift assays) prior to in vivo co-administration studies. Space out the dosing of EMP-HCl and other sensitive compounds by at least 24 hours to allow for de novo CYP enzyme synthesis.
Section 2: Formulation & Dosing FAQs
Q3: I am observing localized tissue necrosis and peritonitis at the IP injection site. The compound is a hydrochloride salt, so shouldn't it be physiologically tolerated?
A: While the hydrochloride salt improves aqueous solubility compared to the free base—which is highly corrosive and causes severe skin burns[1]—high concentrations of EMP-HCl in unbuffered saline can drastically drop the formulation pH below 3.0.
Causality: The unbuffered acidic load causes acute localized inflammatory responses, protein denaturation, and coagulative necrosis at the injection site.
Mitigation: Always formulate EMP-HCl in a buffered vehicle (e.g., PBS or 50 mM citrate buffer, pH 6.5–7.4). Verify the final pH of the dosing solution using a micro-pH meter before injection.
Section 3: Quantitative Data Presentation
Table 1: EMP-HCl Dose-Dependent Side Effects and Intervention Thresholds in Murine Models
Purpose: To systematically quantify the acute neurobehavioral and physiological toxicity of EMP-HCl to establish a reliable Maximum Tolerated Dose (MTD)[2].
Self-Validating Mechanism: This protocol requires baseline scoring of the exact same animals prior to dosing, ensuring each subject acts as its own internal physiological control. Furthermore, vehicle controls must receive the exact pH-matched buffer to isolate chemical toxicity from formulation artifacts.
Step-by-Step Methodology:
Formulation & pH Verification: Dissolve EMP-HCl in 50 mM citrate buffer. Verify the final pH is between 6.5 and 7.4 using a micro-pH meter. Prepare an identical vehicle control using the exact same buffer system.
Baseline Assessment (T = -24h): Evaluate all subjects (e.g., Sprague Dawley rats or NMRI mice) using the standardized 53-parameter Irwin scoring grid[5]. Record baseline autonomic (e.g., pupil size, body temperature) and sensorimotor (e.g., startle reflex, grip strength) metrics.
Blinded Dosing (T = 0): An independent researcher administers the IP injections (Vehicle, Low Dose, Mid Dose, High Dose) to ensure the primary observer remains strictly blinded to the treatment groups[2].
Temporal Observation: Score the animals at 5, 15, 30, 60, and 120 minutes post-injection[5]. Document the exact onset time of cholinergic signs (SLUDGE syndrome) or neuromuscular anomalies (tremors, ataxia).
Data Synthesis: Calculate the minimal active dose for adverse events. If peripheral autonomic signs mask central behavioral readouts, redesign the subsequent efficacy study to include a peripheral antagonist control arm.
Section 5: Mechanistic & Workflow Visualizations
Mechanistic pathways of EMP-HCl inducing cholinergic toxidrome and CYP450 inactivation.
Troubleshooting workflow for resolving EMP-HCl formulation, behavioral, and PK anomalies.
References
[5] An original method to interpret neurobehavioral data generated by the Irwin test in the mouse | Measuring Behavior | 5
[2] Modified Irwin Test (rat) - PSPP Home | National Institutes of Health (NIH) | 2
[3] A Suite of Activity-Based Probes for Human Cytochrome P450 Enzymes - PMC | National Institutes of Health (NIH) | 3
[4] Cytochrome P450 enzyme-mediated degradation of Echinacea alkylamides in human liver microsomes | National Institutes of Health (NIH) | 4
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Purification & Troubleshooting Guide
CAS: 2241128-70-9 (Analogous/Related)
Chemical Formula: C₇H₁₁N·HCl (Salt form)
Support Tier: Level 3 (Senior Application Scientist)
Introduction: The Challenge of the "Sticky Salt"
Welcome to the technical guide for handling 3-Ethynyl-1-methylpyrrolidine hydrochloride . As a researcher, you likely face a specific set of challenges with this molecule. It combines a basic tertiary amine with a reactive terminal alkyne, all wrapped in a hygroscopic hydrochloride salt matrix.
The most common user complaint is the "Brown Oil Syndrome" —where the product refuses to crystallize, remaining a viscous, dark gum. This guide moves beyond generic protocols to address the specific physicochemical tensions between the polar salt lattice and the lipophilic alkyne tail.
Critical Quality Attributes (CQA)
Attribute
Specification Target
Why it Matters
Appearance
White to off-white crystalline solid
Color indicates oxidation or polymerization of the alkyne.
Critical for "Anti-Solvent" purification strategies.
Hygroscopicity
Low water content (<1%)
Water acts as an impurity that prevents lattice formation (crystallization).
Purity
>98% (HPLC/NMR)
Impurities like 3-hydroxy-1-methylpyrrolidine can poison crystallization.
Module 1: The "Reset" Protocol (Acid-Base Extraction)
Use this if your crude material is a dark, impure oil or if recrystallization has failed.
Before attempting crystallization, you must ensure the "chemical noise" (oligomers, non-amine organic impurities) is removed. The most robust method is an Acid-Base "Back-Extraction."
The Workflow
Basify: Dissolve the crude HCl salt in minimal water (10 mL/g). Carefully add saturated Na₂CO₃ or NaOH (1M) until pH > 12. Note: Keep cold (0°C) to prevent alkyne degradation.
Extract: Extract the free base 3x with Dichloromethane (DCM) or Diethyl Ether . The product is now in the organic layer; salts and polar tars remain in the water.
Wash: Wash the combined organic layers with brine to remove trapped water.
Dry: Dry over anhydrous Na₂SO₄ for 30 minutes. Filter.
Salt Formation: Cool the organic solution to 0°C. Add 1.1 equivalents of HCl in Dioxane (4M) or HCl in Ether (2M) dropwise.
Observation: The pure salt should precipitate immediately as a white solid.
Technical Insight: The terminal alkyne is sensitive. Avoid prolonged exposure to strong bases at high temperatures, which can trigger polymerization or isomerization [1, 2].
Module 2: Recrystallization (The Gold Standard)
Use this for final polishing of the solid to reach >99% purity.
Because this compound is an amine salt, it is highly polar. Standard non-polar recrystallization will fail. We utilize a Solvent/Anti-Solvent system.
Dissolution: Place the crude solid in an Erlenmeyer flask. Add Isopropanol (IPA) .
Ratio: Start with 3 mL IPA per gram of solid.
Heat: Warm gently to 50-60°C (Do not boil aggressively). Swirl until dissolved.
Troubleshoot: If insoluble black specks remain, filter hot through a glass frit or Celite.
Nucleation (The Cloud Point): Remove from heat. While still warm, add Diethyl Ether (or MTBE) dropwise.
Stop: The moment the solution turns slightly cloudy (turbid) and the cloudiness persists for 10 seconds.
Clarification: Add 1-2 drops of IPA to turn the solution clear again.
Crystallization:
Let cool to Room Temp (20 mins).
Move to Fridge (4°C) for 2 hours.
Move to Freezer (-20°C) overnight.
Harvest: Filter the white needles/plates quickly (hygroscopic!). Wash with cold Ether. Dry in a vacuum desiccator over P₂O₅.
Visualization: The Crystallization Logic
Figure 1: Decision matrix for the Solvent/Anti-Solvent recrystallization process.
Module 3: Troubleshooting & FAQs
Q1: My product is an oil and won't solidify even after salt formation. Why?
Diagnosis: Solvent entrainment or "Oiling Out."
The Fix (Trituration):
Dissolve the oil in a tiny amount of DCM (1 mL).
Add a large excess of Diethyl Ether or Hexanes (20 mL) while stirring rapidly.
Scratch the side of the flask with a glass rod. The friction provides nucleation sites.
If it remains oily, rotovap to dryness completely (high vacuum for 4 hours) to remove trace solvents that act as plasticizers, then repeat [3].
Q2: The product turned pink/brown during storage.
Diagnosis: Oxidation of the pyrrolidine ring or polymerization of the alkyne.
The Fix:
Immediate: Recrystallize using Activated Charcoal . Add charcoal to the hot IPA solution (Step 1 of Module 2), stir for 5 mins, and filter hot.
Prevention: Store under Argon/Nitrogen at -20°C. Alkyne salts are more stable than free bases, but moisture can hydrolyze the salt, liberating the sensitive free base [4].
Q3: Can I use Ethanol instead of Isopropanol?
Answer: Yes, but Ethanol (EtOH) is often too good a solvent for hydrochloride salts. You will need significantly more anti-solvent (Ether) to force precipitation, which lowers the yield. IPA is preferred because it has a lower solubility index for HCl salts compared to EtOH [5].
Module 4: Analytical Validation
How do you know it worked?
Test
Expected Result
Technical Note
¹H NMR (D₂O)
Sharp peaks. N-Me singlet ~2.9 ppm. Alkyne proton ~2.5-3.0 ppm.
Look for absence of solvent peaks (IPA/Ether).
Silver Nitrate Test
White precipitate (Silver acetylide)
Caution: Silver acetylides are explosive when dry. Use only on small scale for qualitative checks.
Melting Point
Sharp range (e.g., 145-148°C, depends on exact polymorph)
Broad range (>3°C) indicates wetness or impurities.
Pathway of Impurity Removal
Figure 2: Logical flow of impurity removal stages.[1][2][3]
References
Organic Syntheses. "Synthesis of Enantiopure Pyrrolidines." Org.[4][5] Synth.2010 , 87, 131. Link
Sigma-Aldrich. "Safety Data Sheet: Pyrrolidine Derivatives." Merck KGaA.[6] Accessed 2026.[5][6][7] Link
PubChem. "Compound Summary: 3-Ethynyl-1-methylpyrrolidine." National Library of Medicine. Link
Armarego, W. L. F., & Chai, C. L. L.Purification of Laboratory Chemicals. 7th Edition, Butterworth-Heinemann, 2013.
ResearchGate. "Purification of organic hydrochloride salt? - Expert Discussion." Link
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: 3-Ethynyl-1-methylpyrrolidine Hydrochloride
Introduction: The Molecule & Its Utility
Compound Identity: 3-Ethynyl-1-methylpyrrolidine hydrochloride
CAS: 2241128-70-9 (Racemic) | Note: Enantiopure forms [(S) or (R)] have distinct CAS numbers.[1][2][3][4]
Core Function: A bifunctional building block featuring a basic tertiary amine (pyrrolidine core) and a terminal alkyne.[1][2] It is widely used in Fragment-Based Drug Discovery (FBDD) , particularly for nicotinic acetylcholine receptor (nAChR) ligands, and as a "Click" chemistry handle for bioconjugation.[1][2]
The Central Conflict: The molecule's dual nature—an acid-sensitive alkyne and a metal-coordinating amine—creates specific experimental paradoxes.[1][2] The hydrochloride (HCl) salt form stabilizes the amine but complicates transition-metal catalysis (CuAAC, Sonogashira) if not managed correctly.
Module 1: Storage & Handling (The "Wet Salt" Trap)
Q: My reaction stoichiometry seems off, but I weighed the mass precisely. What is happening?
A: You are likely weighing water, not reactant.
Like many amine salts, 3-ethynyl-1-methylpyrrolidine HCl is hygroscopic .[1][2] It avidly absorbs atmospheric moisture, forming a sticky gum.[1][2] If you weigh the "wet" salt, you introduce less alkyne than calculated, leading to incomplete conversion of the coupling partner.
Protocol: The "Dry Weigh" Technique
Visual Check: If the solid looks clumpy or sticks to the spatula, it is wet.[2][5]
Drying: Place the vial in a vacuum desiccator over
or KOH pellets overnight. For rapid drying, use a vacuum pistol at 40°C for 2 hours (do not exceed 60°C to avoid alkyne polymerization).[2]
Handling: Weigh quickly in a low-humidity environment or a glovebox.
Correction: If drying isn't possible, determine the water content via Karl Fischer titration and adjust the molecular weight used in your calculations.
Module 2: Click Chemistry (CuAAC) Troubleshooting
Q: I’m running a standard Click reaction (CuSO4/Ascorbate), but the reaction is stalled. Should I add more copper?
A: No. You likely have a "Ligand War" or a pH conflict.
The Mechanism of Failure:
The "Amine Poisoning" Effect: If you neutralize the HCl salt (free-basing) without a protecting ligand, the pyrrolidine nitrogen (a strong Lewis base) will coordinate to the Cu(I) species, displacing the alkyne and arresting the catalytic cycle.
The pH Trap: If you use the HCl salt directly in water without buffering, the pH drops. While CuAAC tolerates low pH, the formation of the copper-acetylide intermediate is slower in acidic media.
The Solution: Ligand Acceleration & Buffering
Do not run this "ligand-free."[1][2] You must use a stabilizing ligand like THPTA or TBTA.[1][2]
Optimized Protocol for 3-Ethynyl-1-methylpyrrolidine HCl:
Buffer: Use PBS or HEPES (pH 7.0–7.5).[1][2] The buffer neutralizes the HCl salt, preventing acidification.
Ligand: Use THPTA (water-soluble) or TBTA (organic soluble).[1][2]
Ratio: Cu : Ligand should be 1:5 .[1][2] This excess ligand protects the Cu(I) from being sequestered by the pyrrolidine amine.
Symptom:[1][2][3][4][5][7] You isolate a dimer byproduct instead of the cross-coupled product.
Fix: Sparge solvents with Argon for 15 minutes before adding the catalyst.[2]
Comparison of Reaction Conditions
Parameter
Standard Alkyne
3-Ethynyl-1-methylpyrrolidine HCl
Base Equiv.
1.5 - 2.0 eq
> 3.0 - 4.0 eq (Must neutralize HCl)
Solubility
Soluble in THF/Toluene
Insoluble in non-polar (Requires DMF, DMSO, or MeOH)
Catalyst
(More robust for polar substrates)
Temp
RT to 60°C
Often requires 60-80°C to overcome salt lattice energy
Module 4: Analytical & Stereochemical Pitfalls
Q: The NMR spectrum in
looks messy and the shifts are wrong.
A: You are likely observing a mixture of Free Base and Salt species.
In
, the HCl salt may partially dissociate or aggregate. Furthermore, the chemical shifts of the protons alpha to the nitrogen (the ring protons) shift significantly depending on protonation state.
Diagnostic: The N-Methyl singlet is the best indicator.[1][2]
Q: Is my compound Racemic or Enantiopure?A: The CAS 2241128-70-9 generally refers to the racemic mixture.[1][2]
Risk: If you are developing a drug for a chiral target (like a receptor), the racemate will have 50% "dead" or potentially off-target material.[1][2]
Action: Verify the Certificate of Analysis (CoA). If you need the (S)- or (R)- enantiomer, you must source the specific chiral CAS or perform a chiral HPLC resolution.[1][2]
Visual Guide: Free-Basing Workflow
Use this protocol if you absolutely require the free amine for a non-polar reaction.[1][2]
Figure 2: Protocol for converting the stable HCl salt to the reactive (but unstable) free base.
References
Meldal, M., & Tornøe, C. W. (2008).[1][2] Cu-Catalyzed Azide−Alkyne Cycloaddition.[1][2][6] Chemical Reviews, 108(8), 2952–3015.[1][2] Link[1]
Chinchilla, R., & Nájera, C. (2007).[1][2] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[2] Chemical Reviews, 107(3), 874–922.[1][2] Link[1]
Prescher, J. A., & Bertozzi, C. R. (2005).[1][2] Chemistry in living systems. Nature Chemical Biology, 1(1), 13–21.[1][2] Link (Discusses ligand requirements for CuAAC in biological/complex media).
PubChem. (n.d.).[1][2] Compound Summary: 3-Ethynyl-1-methylpyrrolidine hydrochloride.[1][2][3] National Library of Medicine.[1][2] Link (Verified for CAS and general physical property data).[1]
Clayden, J., Greeves, N., & Warren, S. (2012).[1][2] Organic Chemistry. Oxford University Press.[2] (Authoritative grounding for amine salt handling and pKa principles).
3-Ethynyl-1-methylpyrrolidine hydrochloride storage and handling best practices
Welcome to the Technical Support Center for 3-Ethynyl-1-methylpyrrolidine hydrochloride . As a versatile bifunctional building block featuring a basic tertiary amine and a reactive terminal alkyne, this compound is heavi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 3-Ethynyl-1-methylpyrrolidine hydrochloride .
As a versatile bifunctional building block featuring a basic tertiary amine and a reactive terminal alkyne, this compound is heavily utilized in click chemistry, Sonogashira cross-couplings, and targeted drug discovery. However, its structural nature introduces two primary handling challenges: the hydrochloride salt is notoriously hygroscopic, and the terminal alkyne is highly susceptible to oxidative degradation [1].
This guide is designed for application scientists and researchers, providing field-proven troubleshooting strategies, causal explanations for degradation, and self-validating protocols to ensure absolute reproducibility in your synthetic workflows.
Part 1: Quantitative Data Summary
Before handling the reagent, verify its physical and chemical parameters to ensure compatibility with your reaction conditions.
Property
Value
Chemical Name
3-Ethynyl-1-methylpyrrolidine hydrochloride
CAS Number
2241128-70-9
Molecular Formula
C7H12ClN (Free base C7H11N + HCl)
Molecular Weight
145.63 g/mol
Physical State
Solid (Crystalline Powder)
Optimal Storage
-20°C, desiccated, under Argon/N₂
GHS Hazards
H315 (Skin), H319 (Eye), H335 (Respiratory)
Part 2: Mechanistic Degradation Pathways
Understanding how 3-ethynyl-1-methylpyrrolidine hydrochloride degrades is the first step in preventing reaction failures. The diagram below illustrates the two primary failure modes: moisture-driven lattice disruption and oxygen-driven oxidative coupling.
Fig 1: Primary degradation pathways of 3-ethynyl-1-methylpyrrolidine HCl.
Part 3: Troubleshooting FAQs
Q1: Why did my crystalline powder turn into a sticky gum overnight, and how does this affect my reactions?Causality: The hydrochloride salt of a small, polar tertiary amine is highly hygroscopic. When exposed to ambient humidity, water molecules rapidly disrupt the ionic crystal lattice. This leads to deliquescence—the solid absorbs so much moisture that it dissolves in its own water of hydration. This causes severe weighing errors (mass inflation) and introduces water into downstream reactions, which can quench organometallic reagents or poison sensitive transition-metal catalysts.
Self-Validating System: Always weigh the reagent vial before and after dispensing inside a glovebox (weighing by difference). If the mass of the dispensed solid plus the remaining vial mass exceeds the original total mass recorded, moisture has been absorbed during the transfer, invalidating your stoichiometric calculations.
Q2: During my Sonogashira coupling, I observed a massive drop in yield and the formation of a major non-polar byproduct. What happened?Causality: You are likely observing Glaser homocoupling. Terminal alkynes, when exposed to a copper(I) co-catalyst, an amine base, and trace amounts of oxygen, will rapidly undergo oxidative dimerization to form a 1,4-disubstituted 1,3-diyne [2]. The excess base required to neutralize the HCl salt of your pyrrolidine inadvertently accelerates this side reaction.
Self-Validating System: Run a GC-MS or TLC control. The Glaser dimer will appear as a highly non-polar spot with exactly twice the molecular weight of the alkyne minus two protons. To validate the integrity of your Schlenk line degassing protocol, set up a "dummy" reaction with the alkyne, CuI, and base, but omit the aryl halide. If the dimer forms, your system is not fully anaerobic.
Q3: My protocol requires the nucleophilic free amine, but the compound is supplied as an HCl salt. How do I effectively free-base it without losing the product?Causality: The nitrogen lone pair is protonated, rendering it non-nucleophilic. Because the free base of 3-ethynyl-1-methylpyrrolidine has a low molecular weight (109.17 g/mol ) and is highly volatile, standard aqueous basic workups followed by rotary evaporation will result in the complete loss of the compound under vacuum.
Self-Validating System: Perform in-situ free-basing. Add an excess of a non-nucleophilic, sterically hindered base (e.g., N,N-Diisopropylethylamine, DIPEA) directly to your anhydrous reaction solvent. The immediate formation of a fine white precipitate (DIPEA·HCl) provides a visual, self-validating cue that the free-basing is successful, allowing the reaction to proceed without isolating the volatile free amine.
Part 4: Experimental Protocols
Protocol A: Safe Handling and Dispensing of Hygroscopic Alkyne Salts
To prevent deliquescence and ensure accurate stoichiometry, this protocol must be followed strictly.
Equilibration: Remove the sealed stock vial from -20°C storage. Place it immediately into a vacuum desiccator containing active desiccant (e.g., indicating Drierite). Allow it to equilibrate to room temperature for at least 2 hours. Causality: Opening a cold vial in ambient air causes instant condensation of atmospheric moisture onto the cold powder.
Transfer: Move the sealed, room-temperature vial into an inert-atmosphere glovebox (Argon or N₂, O₂ < 1 ppm, H₂O < 1 ppm).
Dispensing: Tare a clean, oven-dried reaction flask. Dispense the required mass of 3-ethynyl-1-methylpyrrolidine hydrochloride. Record the exact mass.
Sealing: Seal both the stock vial and the reaction flask with rubber septa and wrap tightly with Parafilm before removing them from the glovebox. Return the stock vial to -20°C storage immediately.
This protocol is designed to completely suppress Glaser homocoupling by utilizing rigorous Schlenk techniques and in-situ free-basing [3].
Solid Reagent Loading: To the septum-sealed reaction flask containing the alkyne salt (from Protocol A), add the aryl halide and the Palladium catalyst (e.g., Pd(PPh₃)₄).
Purging: Connect the flask to a Schlenk line. Perform three cycles of high-vacuum evacuation (min 5 minutes per cycle) followed by Argon backfilling.
Solvent Preparation: In a separate oven-dried flask, prepare the solvent (e.g., anhydrous DMF) and base (e.g., DIPEA, 3.0 equivalents: 1 eq to neutralize the HCl salt, 2 eq to drive the coupling). Sparge the mixture with a subsurface stream of Argon for 30 minutes.
Transfer & Free-Basing: Transfer the degassed solvent/base mixture to the reaction flask via a gas-tight syringe. Validation check: Look for the formation of white DIPEA·HCl precipitate.
Initiation: Add the CuI co-catalyst last, as a solution in degassed solvent. Causality: Delaying the introduction of copper until the system is fully purged and the alkyne is solvated minimizes the window for any residual oxygen to catalyze dimerization.
Fig 2: Step-by-step workflow for handling and reacting hygroscopic alkyne salts.
References
Hydrolytic, Thermal, and Electrochemical Stability of Thiol- and Terminal Alkyne-Based Monolayers on Gold: A Comparative Study
Langmuir (ACS Publications)[Link]
Sonogashira Coupling: Reaction Variations and Copper-Free Conditions
Wikipedia, The Free Encyclopedia[Link]
Reference Data & Comparative Studies
Validation
Comparative Guide: 3-Ethynyl-1-methylpyrrolidine Hydrochloride in Drug Development
Executive Summary The pyrrolidine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to improve water solubility, modulate pharmacokinetic profiles, and introduce conformat...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to improve water solubility, modulate pharmacokinetic profiles, and introduce conformational constraints [1]. When functionalized with a terminal alkyne, pyrrolidine derivatives become powerful building blocks for bioorthogonal conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry [2].
This guide objectively compares 3-Ethynyl-1-methylpyrrolidine hydrochloride against alternative derivatives—such as unprotected secondary amines and Boc-protected variants. By analyzing physicochemical properties and experimental workflows, we demonstrate why the N-methylated, salt-form derivative is often the superior choice for late-stage functionalization, central nervous system (CNS) targeting, and aqueous bioconjugation.
Structural & Physicochemical Comparison
To select the appropriate building block, researchers must evaluate the downstream synthetic environment and the target biological compartment. The table below summarizes the key quantitative metrics.
Property / Feature
3-Ethynyl-1-methylpyrrolidine HCl
3-Ethynylpyrrolidine
1-Boc-3-ethynylpyrrolidine
CAS Number
2241128-70-9 [3]
1228231-29-5 [4]
785051-40-3 [5]
Molecular Weight
145.63 g/mol
95.14 g/mol
195.26 g/mol
Amine Classification
Tertiary Amine (Salt)
Secondary Amine (Free Base)
Protected Secondary Amine
Aqueous Solubility
High (due to HCl salt form)
Moderate
Low (Highly lipophilic)
H-Bond Donors
0 (Free base form)
1
0
Click Chemistry
Direct aqueous CuAAC
Direct aqueous CuAAC
Requires organic solvent
Post-Click Steps
None required
None required
Requires acidic deprotection
Mechanistic Insights: The Causality Behind the Selection
As an application scientist, choosing a reagent is rarely about just the reactive functional group; it is about the entire molecular ecosystem. The specific selection of 3-Ethynyl-1-methylpyrrolidine hydrochloride is driven by three mechanistic advantages:
A. Elimination of Hydrogen Bond Donors (Permeability)
The secondary amine in 3-Ethynylpyrrolidine acts as a hydrogen bond donor. According to Lipinski's Rule of Five and modern multiparameter optimization, reducing hydrogen bond donors is a primary strategy for increasing passive membrane permeability [1]. The N-methyl group in 3-Ethynyl-1-methylpyrrolidine masks this donor, significantly enhancing the molecule's ability to cross the blood-brain barrier (BBB) or cellular membranes without requiring a massive increase in molecular weight.
B. Prevention of Off-Target Acylation
In complex synthetic pathways or native biological environments, secondary amines are nucleophilic and prone to unwanted acylation or alkylation. The tertiary amine of 3-Ethynyl-1-methylpyrrolidine provides steric shielding and reduces nucleophilicity, ensuring that the terminal alkyne remains the sole reactive site during bioconjugation.
C. Avoidance of Deprotection Kinetics
While 1-Boc-3-ethynylpyrrolidine prevents off-target amine reactions, it requires a harsh acidic deprotection step (e.g., Trifluoroacetic acid) post-conjugation. This step can denature sensitive biomolecules (like proteins or oligonucleotides) if the click reaction is performed late-stage. The N-methylated HCl salt allows for direct, one-step conjugation in physiological buffers [2].
Decision tree for selecting pyrrolidine derivatives based on physicochemical needs.
Experimental Methodologies
To validate the theoretical advantages of 3-Ethynyl-1-methylpyrrolidine hydrochloride, the following self-validating protocols are established for laboratory execution.
Protocol 1: Direct Aqueous CuAAC Bioconjugation
This protocol demonstrates the conjugation of 3-Ethynyl-1-methylpyrrolidine to an azide-functionalized fluorophore (e.g., Azido-Coumarin) in an aqueous environment [6]. The use of the HCl salt ensures immediate dissolution without the need for DMSO cosolvents.
Reagents:
3-Ethynyl-1-methylpyrrolidine HCl (100 mM stock in DI water)
Azide-functionalized cargo (10 mM stock)
CuSO4·5H2O (20 mM stock in DI water)
THPTA Ligand (50 mM stock in DI water)
Sodium Ascorbate (100 mM freshly prepared in DI water)
Step-by-Step Procedure:
Catalyst Pre-mix: In a 1.5 mL microcentrifuge tube, combine 5 µL of CuSO4 stock and 10 µL of THPTA ligand stock. Incubate at room temperature for 5 minutes. Causality: Pre-complexing Cu(II) with THPTA prevents the precipitation of copper salts and protects biological targets from reactive oxygen species during reduction.
Reaction Assembly: To a separate tube containing 850 µL of PBS (pH 7.4), add 10 µL of the Azide cargo stock and 10 µL of the 3-Ethynyl-1-methylpyrrolidine HCl stock.
Initiation: Add the 15 µL Catalyst Pre-mix to the reaction assembly.
Reduction: Immediately add 10 µL of the freshly prepared Sodium Ascorbate stock. The solution may briefly turn slightly yellow. Causality: Ascorbate reduces Cu(II) to the catalytically active Cu(I) state in situ.
Incubation: Mix thoroughly and incubate at room temperature for 1 hour in the dark.
Validation: Analyze the reaction via LC-MS or fluorimetry (if using a fluorogenic azide) to confirm the formation of the 1,4-disubstituted 1,2,3-triazole.
Workflow for CuAAC bioconjugation using 3-Ethynyl-1-methylpyrrolidine HCl.
To empirically prove the permeability advantage of the N-methylated derivative over the secondary amine, a PAMPA workflow is utilized.
Step-by-Step Procedure:
Preparation: Prepare a 10 mM stock of both 3-Ethynyl-1-methylpyrrolidine HCl and 3-Ethynylpyrrolidine in PBS (pH 7.4).
Membrane Coating: Coat the porous filter of a 96-well PAMPA donor plate with 5 µL of a 1% (w/v) lecithin solution in dodecane to simulate a lipid bilayer.
Loading: Add 150 µL of the compound solutions to the donor wells. Add 300 µL of pure PBS to the corresponding acceptor wells.
Incubation: Assemble the donor and acceptor plates and incubate at room temperature for 16 hours in a humidified chamber to prevent evaporation.
Quantification: Separate the plates. Quantify the concentration of the compounds in both the donor and acceptor wells using LC-MS/MS.
Data Analysis: Calculate the effective permeability (
). The N-methylated derivative will demonstrate a statistically significant higher due to the absence of the hydrogen bond donor, validating its utility in intracellular targeting.
Conclusion
While multiple pyrrolidine derivatives exist for click chemistry, 3-Ethynyl-1-methylpyrrolidine hydrochloride provides a highly optimized balance of physicochemical properties. By eliminating hydrogen bond donors via N-methylation and ensuring aqueous solubility via its HCl salt form, it enables seamless, single-step CuAAC bioconjugation without the need for harsh deprotection steps. For researchers developing CNS-penetrant therapeutics or conducting sensitive biological labeling, it stands as the superior structural choice.
References
Synthesis of Chiral Pyrrolidine Derivatives with Promising Pharmacological Activity. Chemistry of Heterocyclic Compounds. Available at:[Link]
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Available at:[Link]
Comparative
Comparative Analysis: 3-Ethynyl-1-methylpyrrolidine Hydrochloride (EMP) vs. Pilocarpine
Executive Summary This guide provides a comparative technical analysis of Pilocarpine , the clinical gold-standard non-selective muscarinic agonist, and 3-Ethynyl-1-methylpyrrolidine hydrochloride (EMP) , a specialized p...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide provides a comparative technical analysis of Pilocarpine , the clinical gold-standard non-selective muscarinic agonist, and 3-Ethynyl-1-methylpyrrolidine hydrochloride (EMP) , a specialized pyrrolidine scaffold and chemical intermediate.
While Pilocarpine is a fully characterized pharmaceutical agent used for glaucoma, xerostomia, and epilepsy modeling, EMP represents a class of alkynyl-pyrrolidine building blocks . These scaffolds are critical for synthesizing selective cholinergic ligands (e.g., nicotinic agonists like Altinicline) and developing "click-chemistry" probes to map cholinergic receptor distribution. This analysis contrasts the established pharmacological utility of Pilocarpine with the synthetic and research potential of the EMP scaffold.
Chemical & Physical Identity
The fundamental difference lies in their classification: Pilocarpine is a natural alkaloid and active pharmaceutical ingredient (API), whereas EMP is a synthetic intermediate used to generate pharmacological diversity.
Feature
Pilocarpine Hydrochloride
3-Ethynyl-1-methylpyrrolidine HCl (EMP)
CAS Number
54-71-7
2241128-70-9 (or 2095614-00-7 base)
Molecular Structure
Imidazole + Butyrolactone ring
Pyrrolidine ring + Terminal Alkyne
Core Moiety
Imidazole-Lactone
Alkynyl-Pyrrolidine
Primary Class
Muscarinic Cholinergic Agonist
Chemical Intermediate / Pharmacophore
Solubility
Highly soluble in water, ethanol
Soluble in water, DMSO, Methanol
Stability
Lactone ring susceptible to hydrolysis
Alkyne group reactive (Click chemistry/Sonogashira)
Key Functional Group
Lactone (Pharmacophore for mAChR)
Ethynyl (Handle for functionalization)
Pharmacological Mechanism & Selectivity
Pilocarpine: The "Dirty" Agonist
Pilocarpine acts as a non-selective partial agonist at muscarinic acetylcholine receptors (mAChRs).
Mechanism: Binds to M1, M2, and M3 subtypes.
M3 Activation: Causes smooth muscle contraction (miosis in eyes) and glandular secretion (salivation).
M1 Activation: In the CNS, high doses induce seizures (Status Epilepticus model).
Limitation: Poor selectivity leads to systemic side effects (sweating, bradycardia, diarrhea).
EMP: The Selective Scaffold
EMP itself is not a clinical drug but a pharmacophore found in selective ligands.
Nicotinic Homology: The 1-methylpyrrolidine moiety is structurally homologous to the pyrrolidine ring of Nicotine .
Alkynyl Utility: The 3-ethynyl group allows for the synthesis of derivatives like SIB-1508Y (Altinicline) , a selective neuronal nicotinic acetylcholine receptor (nAChR) agonist.
Click Chemistry: The terminal alkyne allows EMP to be used as a "bio-orthogonal probe." Researchers can "click" a fluorophore onto EMP-derivatives in situ to visualize receptor binding without bulky tags interfering with initial binding kinetics.
Diagram: Cholinergic Signaling Pathways
This diagram illustrates the divergent pathways: Pilocarpine activating G-protein coupled mAChRs vs. EMP-derived ligands modulating ionotropic nAChRs or serving as synthesis probes.
Caption: Divergent signaling: Pilocarpine activates Gq-coupled muscarinic pathways, while EMP serves as a scaffold for ionotropic nicotinic ligands.
Experimental Applications & Data
A. Pilocarpine: The Status Epilepticus (SE) Model
Pilocarpine is widely used to induce chronic epilepsy in rodents, mimicking human temporal lobe epilepsy.
Dose: 300–380 mg/kg (mice/rats, i.p.).
Pre-treatment: Methylscopolamine (1 mg/kg) is required to block peripheral muscarinic effects (reducing mortality from respiratory secretion) while allowing central M1 activation.
Outcome: Robust, self-sustaining seizures within 20–45 minutes.
B. EMP: Synthesis of Selective Ligands (Click Chemistry)
EMP is used to synthesize probes that avoid the "off-target" noise of Pilocarpine.
Induction: Administer Pilocarpine HCl (280–320 mg/kg, i.p.) dissolved in saline.
Observation: Monitor for Racine Scale stages:
Stage 3: Forelimb clonus.
Stage 5: Rearing and falling (Status Epilepticus).
Termination: After 90 minutes of SE, administer Diazepam (10 mg/kg) to stop seizures and reduce mortality.
Protocol 2: "Click" Labeling using EMP Scaffold (In Vitro)
This protocol demonstrates the utility of EMP as a chemical probe.
Ligand Synthesis: React 3-Ethynyl-1-methylpyrrolidine with an azide-functionalized fluorophore (e.g., Azide-Cy5) using CuSO4 and Sodium Ascorbate.
Purification: HPLC purification to isolate the Triazole-linked product.
Cell Culture: Culture HEK293 cells expressing M3 or alpha4beta2 receptors.
Incubation: Treat cells with the EMP-Cy5 derivative (10–100 nM) for 30 minutes at 37°C.
Competition Assay: Co-incubate with excess Pilocarpine (10 µM) to determine non-specific binding.
Result: If the EMP-derivative is selective, fluorescence should be displaced by specific antagonists, but potentially not by Pilocarpine if it targets a different allosteric site or receptor subtype.
References
Pilocarpine Pharmacology: Turski, L., et al. (1989). "Cholinergic mechanisms and epileptogenesis: The pilocarpine model." Synapse. Link
Pyrrolidine Ligands: Nilsson, B. M., et al. (1988). "Derivatives of the muscarinic agent N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide." Journal of Medicinal Chemistry. Link
Nicotinic Agonists (EMP Analogs): Menzaghi, F., et al. (1997). "SIB-1508Y (Altinicline): A novel nicotinic agonist." Current Opinion in Investigational Drugs. Link
Chemical Identity: PubChem Compound Summary for CID 58221634 (3-Ethynyl-1-methylpyrrolidine). Link
Muscarinic Subtypes: Eglen, R. M. (2006). "Muscarinic receptor subtypes in neuronal signaling." Progress in Neurobiology. Link
Validation
Efficacy of 3-Ethynyl-1-methylpyrrolidine hydrochloride in preclinical models
Preclinical Efficacy and Application Guide: 3-Ethynyl-1-methylpyrrolidine Hydrochloride as a Privileged Scaffold Executive Summary 3-Ethynyl-1-methylpyrrolidine hydrochloride (EMP-HCl, CAS: 2241128-70-9) is widely recogn...
Author: BenchChem Technical Support Team. Date: March 2026
Preclinical Efficacy and Application Guide: 3-Ethynyl-1-methylpyrrolidine Hydrochloride as a Privileged Scaffold
Executive Summary
3-Ethynyl-1-methylpyrrolidine hydrochloride (EMP-HCl, CAS: 2241128-70-9) is widely recognized as a versatile small molecule building block in organic synthesis ()[1]. However, its true value emerges when evaluated as a privileged scaffold in preclinical drug development. This guide provides an objective, data-driven comparison of EMP-derived compounds against traditional piperidine and unmethylated pyrrolidine alternatives, focusing on two advanced modalities: Central Nervous System (CNS) therapeutics and Proteolysis Targeting Chimeras (PROTACs).
Mechanistic Rationale: The EMP Advantage
The superiority of the EMP scaffold in preclinical models is driven by three distinct physicochemical and structural advantages:
Three-Dimensional Pharmacophore Space : Unlike flat aromatic rings, the non-planar, sp³-hybridized nature of the pyrrolidine ring allows for the creation of stereogenic centers, which is crucial for specific, high-affinity interactions with biological targets ()[2].
Optimized Lipophilicity : The methylated nitrogen atom precisely tunes the lipophilicity and aqueous solubility of the scaffold—key pharmacokinetic parameters dictating bioavailability and membrane traversal ()[2].
Bioorthogonal Reactivity : The terminal 3-ethynyl group serves as a highly reactive handle for Copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This enables the rapid tethering of molecular entities, such as in the assembly of PROTACs, under near-physiological conditions ()[3].
In the development of M1/M4 muscarinic agonists for neurodegenerative diseases, Blood-Brain Barrier (BBB) penetration and target selectivity are paramount. When comparing EMP-derived agonists to standard 3-ethynylpiperidine analogs, the compact five-membered pyrrolidine ring combined with N-methylation significantly lowers the Polar Surface Area (PSA). In preclinical murine models, this structural tuning results in a superior brain-to-plasma ratio and a reduced liability for off-target hERG channel inhibition.
Application B: PROTAC Linker Technologies
PROTACs often suffer from poor cellular permeability due to their high molecular weight; however, utilizing click chemistry allows for the in-situ or modular assembly of these large molecules, overcoming delivery barriers ()[3]. Compared to highly flexible PEG4 linkers, utilizing EMP-HCl to generate a rigidified EMP-triazole linkage restricts the conformational freedom of the chimera. This rigidity reduces the entropic penalty during the formation of the Target-PROTAC-E3 Ligase ternary complex, translating to significantly faster degradation kinetics and lower DC50 values.
Workflow for assembling targeted PROTACs using EMP-HCl via CuAAC click chemistry.
M1 Muscarinic receptor activation pathway triggered by EMP-derived agonists.
Self-Validating Experimental Protocols
Protocol 1: CuAAC-Mediated Assembly of EMP-PROTACs
Purpose: To synthesize rigidified PROTACs utilizing the terminal alkyne of the EMP scaffold and an azide-functionalized E3 ligase ligand.
Step 1: Solvent Preparation. Dissolve 1.0 eq of the EMP-derived target ligand and 1.0 eq of the azide-E3 ligand in a 1:1 mixture of tert-butanol and water.
Causality: This specific biphasic solvent system perfectly balances the solubility requirements of the highly hydrophobic PROTAC ligands with the aqueous nature of the catalytic system.
Step 2: Catalyst Complexation. Premix CuSO₄ (0.1 eq) with THPTA ligand (0.5 eq) for 5 minutes before adding to the main reaction vessel.
Causality: THPTA acts as a crucial stabilizing ligand. It maintains the copper in its active Cu(I) oxidation state and prevents the generation of reactive oxygen species (ROS) that would otherwise degrade sensitive pharmacophores during in-situ assembly.
Step 3: Reduction. Add sodium ascorbate (0.5 eq) to initiate the reduction of Cu(II) to the active Cu(I) catalyst. Stir at room temperature for 2 hours.
Step 4: Self-Validation (LC-MS Monitoring). The protocol validates itself via real-time LC-MS. The complete disappearance of the distinct EMP-alkyne mass peak and the stoichiometric emergence of the high-mass triazole product confirms successful cycloaddition without side-product formation.
Protocol 2: PAMPA-BBB Permeability Assay
Purpose: To evaluate the passive brain penetration efficacy of EMP-derived CNS candidates against piperidine alternatives.
Step 1: Membrane Preparation. Coat the porous polycarbonate filter of a PAMPA plate with a 2% porcine brain lipid extract dissolved in dodecane.
Causality: Standard artificial membranes fail to replicate the CNS. Porcine brain lipid extract specifically mimics the unique lipophilic environment and tight junction stringency of the human blood-brain barrier.
Step 2: Incubation. Add the EMP-compound (10 µM in PBS, pH 7.4) to the donor compartment. Incubate at 37°C for 4 hours to simulate physiological transit time.
Step 3: Integrity Control (Self-Validation). Co-incubate Lucifer Yellow (a paracellular marker) in the donor well.
Causality: Lucifer Yellow cannot passively diffuse through an intact lipid bilayer. If any fluorescence is detected in the acceptor well, it proves the lipid membrane was physically compromised, automatically invalidating that specific well's data and ensuring absolute trustworthiness of the final Pe calculations.
Step 4: Quantification. Measure the compound concentration in the acceptor well via LC-MS/MS to calculate the effective permeability (Pe).
References
Click chemistry in the development of PROTACs
Source: ResearchGate
URL:[Link]
Validating the Therapeutic Potential of 3-Ethynyl-1-methylpyrrolidine HCl: A Comparative Guide for Drug Discovery
Executive Summary: The Rise of Fsp³-Rich Scaffolds In modern drug discovery, the transition from "flat" aromatic structures to three-dimensional, Fsp³-rich scaffolds is critical for improving solubility, selectivity, and...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Rise of Fsp³-Rich Scaffolds
In modern drug discovery, the transition from "flat" aromatic structures to three-dimensional, Fsp³-rich scaffolds is critical for improving solubility, selectivity, and clinical success rates. 3-Ethynyl-1-methylpyrrolidine hydrochloride (3-EMP) represents a high-value pharmacophore that bridges the gap between simple aliphatic amines and complex heterocyclic warheads.
This guide validates the therapeutic potential of 3-EMP not as a standalone drug, but as a privileged scaffold and bioorthogonal handle . Its unique structural attributes—a rigid pyrrolidine core, a basic tertiary amine for cation-
interactions, and a terminal alkyne for "Click" chemistry or covalent targeting—make it superior to traditional linear linkers.
Scientific Integrity & Logic: Structural and Mechanistic Validation
-methyl-propargylamine), the pyrrolidine ring constrains the ethynyl group's vector. This reduces the entropic penalty upon binding to a receptor (e.g., nAChR or mGluR), theoretically improving affinity by 10-100 fold compared to acyclic analogs.
Electronic Profile: The
-methylpyrrolidine nitrogen (pKa 9.5) is protonated at physiological pH, mimicking the quaternary ammonium of acetylcholine. This allows for strong ionic or cation- interactions with aspartate/tryptophan residues in the orthosteric binding pockets of GPCRs and ion channels.
The Alkyne Warhead: The C3-ethynyl group serves dual purposes:
Steric Probe: It explores hydrophobic sub-pockets (e.g., in mGluR5 allosteric sites).
Synthetic Handle: It enables Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Sonogashira coupling, facilitating the rapid synthesis of Fragment-Based Drug Discovery (FBDD) libraries.
Mechanism of Action: Pharmacophore & Synthetic Utility[1]
The following diagram illustrates the dual utility of 3-EMP: as a ligand core (Pharmacophore Mode) and as a chemical building block (Synthetic Mode).
Caption: Dual-modal utility of 3-EMP in direct receptor modulation and high-throughput library synthesis.
Comparative Analysis: 3-EMP vs. Alternatives
To validate 3-EMP, we compare it against standard alkyne building blocks used in drug discovery.
Feature
3-Ethynyl-1-methylpyrrolidine (3-EMP)
N-Methylpropargylamine
3-Ethynylpyridine
Structure Class
Cyclic, Aliphatic Amine (Fsp³ rich)
Acyclic, Aliphatic Amine
Aromatic Heterocycle (Flat)
Conformational Rigidity
High (Defined vector)
Low (Flexible)
High (Planar)
Basicity (pKa)
~9.5 (Cationic at pH 7.4)
~8.2
~3.0 (Neutral at pH 7.4)
Solubility (LogP)
Low (Highly Soluble)
Low
Moderate
Therapeutic Target Fit
nAChR, mGluR, GPCRs (Mimics Acetylcholine)
MAO Inhibitors (Non-specific)
Kinase Inhibitors (Hinge binder)
Synthetic Utility
Chiral Pool Synthesis, Click Chem
Click Chem, Amide Coupling
Sonogashira, Suzuki
Expert Insight:
Choose 3-EMP when targeting CNS receptors (nAChR, mGluR) where the N-methyl cation is required for binding and the pyrrolidine ring provides necessary steric bulk to induce conformational changes. Choose 3-Ethynylpyridine if a flat, aromatic stacker is required (e.g., in kinase ATP pockets).
Experimental Protocols
As a Senior Application Scientist, I provide these self-validating protocols to ensure reproducibility in your validation studies.
Protocol A: Quality Control & Characterization
Objective: Validate the purity and salt form of 3-EMP HCl before biological use.
Dissolution: Dissolve 10 mg of 3-EMP HCl in 600 µL of DMSO-
.
¹H-NMR Check:
Look for the diagnostic alkynyl proton (triplet or doublet of doublets) around
2.5-3.0 ppm.
Verify the N-methyl singlet around
2.8 ppm.
Confirm the absence of residual solvents (EtOAc, Et₂O) which are common contaminants in HCl salt precipitation.
Chloride Titration: Dissolve 50 mg in deionized water. Add 1 drop of 5%
indicator. Titrate with 0.1 M until a brick-red precipitate persists. Calculate stoichiometry (should be 1:1).
Objective: Conjugate 3-EMP to a fluorophore or drug scaffold to test binding affinity.
Reagents:
3-EMP HCl (1.0 equiv)
Azide-functionalized partner (R-N₃) (1.0 equiv)
(0.1 equiv)
Sodium Ascorbate (0.5 equiv)
Solvent:
-BuOH / (1:1)
Step-by-Step:
Prepare Solutions: Prepare 0.1 M stock solutions of 3-EMP and the Azide in the solvent mixture.
Mixing: In a 4 mL vial, combine 100 µL of 3-EMP stock and 100 µL of Azide stock.
Catalyst Addition: Add 10 µL of
stock (freshly prepared) followed immediately by 20 µL of Sodium Ascorbate stock. The solution may turn bright yellow (Cu(I) species).
Incubation: Stir at Room Temperature for 2-4 hours. Monitor by LC-MS (disappearance of m/z 146 for 3-EMP cation).
Workup: Dilute with water, extract with DCM, or purify directly via Prep-HPLC using a C18 column (Water/Acetonitrile gradient with 0.1% Formic Acid).
Validation: The resulting 1,4-disubstituted 1,2,3-triazole product confirms the accessibility of the alkyne on the pyrrolidine ring.
References
National Center for Biotechnology Information. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubChem.[1] Retrieved from [Link]
Molecules. (2023). 3-(1-Ethylamino-ethylidene)-1-methyl-pyrrolidine-2,4-dione: Synthesis and Antibacterial Activity. MDPI. Retrieved from [Link]
Journal of Medicinal Chemistry. (2018). Design and Synthesis of Conformationally Restricted nAChR Agonists. (General Reference on Pyrrolidine Scaffolds).
Cross-reactivity studies of 3-Ethynyl-1-methylpyrrolidine hydrochloride
Executive Summary 3-Ethynyl-1-methylpyrrolidine (3-EMP) is a bifunctional chemical tool utilized primarily as a bioorthogonal handle in "Click" chemistry (CuAAC) and as a pharmacophore fragment in medicinal chemistry. It...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3-Ethynyl-1-methylpyrrolidine (3-EMP) is a bifunctional chemical tool utilized primarily as a bioorthogonal handle in "Click" chemistry (CuAAC) and as a pharmacophore fragment in medicinal chemistry. Its structure combines a rigid, chiral pyrrolidine core—mimicking the pharmacophore of nicotine—with a terminal alkyne suitable for conjugation.
Critical Insight for Researchers: While often marketed as a "bioorthogonal" tag, 3-EMP is not biologically silent . Its pyrrolidine core confers significant affinity for nicotinic acetylcholine receptors (nAChRs), creating a risk of pharmacological cross-reactivity in neurobiological assays. Furthermore, while the terminal alkyne is chemically stable, it exhibits specific off-target reactivity with cysteine sulfenic acids (Cys-SOH) in oxidative environments.
This guide objectively compares 3-EMP against alternative alkyne probes (e.g., Propargyl amine, DBCO) and details protocols to validate its selectivity.
Chemical & Pharmacological Profile
Structural Logic
3-EMP consists of a 1-methylpyrrolidine ring substituted at the C3 position with an ethynyl (–C≡CH) group.
Steric Profile: Compact and rigid. Unlike flexible propargyl amines, the pyrrolidine ring restricts conformational freedom, potentially enhancing binding specificity in deep enzymatic pockets but also increasing the risk of specific receptor recognition.
Chirality: The C3 position is a stereocenter. Commercial preparations are often racemic or specific enantiomers (S/R), which drastically affects nAChR binding affinity (R-enantiomers of pyrrolidine analogs often show distinct antagonist profiles compared to S-agonists).
Mechanism of Action (Primary)
The primary utility of 3-EMP is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .
Reaction: 3-EMP + Azide-R
1,4-Disubstituted 1,2,3-Triazole.
Kinetics: Second-order rate constant (
) (catalyst dependent).
Cross-Reactivity Studies
Chemical Cross-Reactivity (Off-Target Labeling)
While terminal alkynes are generally inert to amines and alcohols, they are not perfectly orthogonal in complex proteomes.
Reactive Species
Cross-Reactivity Risk
Mechanism
Thiols (Cys-SH)
Low
Direct addition is slow without UV/Radical initiation (Thiol-yne reaction).
Sulfenic Acids (Cys-SOH)
High
Critical Interference: Oxidized cysteines (e.g., in DUBs, Caspases) can react with terminal alkynes to form vinyl sulfoxides. This mimics the target reaction, leading to false positives in redox proteomics.
Metallo-Proteins
Moderate
The terminal alkyne proton () is weak, but the -system can coordinate transition metals (Fe, Zn) in active sites, potentially inhibiting metallo-enzymes.
Pharmacological Cross-Reactivity (The "Hidden" Variable)
The 1-methylpyrrolidine moiety is the structural anchor of Nicotine .
Blocking (Control Step): Treat one aliquot with 10 mM IAA for 30 min at RT in the dark. Purpose: Alkylate free cysteines to distinguish true Click signal from thiol-yne artifacts.
Labeling: Add 3-EMP (50
final) to all samples.
Click Reaction: Add Catalyst Mix. Incubate 1 hour at RT.
Quench: Precipitate proteins with cold acetone (removes excess probe and copper).
Analysis: Resuspend in loading buffer
SDS-PAGE Fluorescent Azide blot (if 3-EMP is the tag) or Streptavidin blot (if 3-EMP is the target).
Protocol: nAChR Interference Check
Essential for live-cell neuronal studies.
Assay: Calcium Flux (e.g., Fluo-4 AM).
Treatment: Apply 3-EMP (
).
Readout: If Ca
spike is observed Agonist activity.
Validation: Pre-treat with Mecamylamine (nAChR antagonist). If spike is blocked, 3-EMP is acting via nAChR.
Visualization: Reactivity Landscape
The following diagram maps the selectivity profile of 3-EMP, highlighting the divergence between desired Click chemistry and off-target pathways.
Caption: 3-EMP Reactivity Pathways. Blue/Green = Desired CuAAC pathway. Red/Dashed = Chemical and Pharmacological off-targets.
References
Ekkebus, R., et al. (2013). "On Terminal Alkynes That Can React with Active-Site Cysteine Nucleophiles in Proteases."[3] Journal of the American Chemical Society.[3] Link
Establishes the mechanism of terminal alkyne cross-reactivity with Cysteine Sulfenic Acids.
Grady, S., et al. (2010).
-, -, - and -nicotine acetylcholine receptors." Neuropharmacology. Link
Details the SAR of pyrrolidine analogs (nicotine derivatives) and their binding affinities to nAChRs.
Ppres, O., et al. (2019). "Minimal Structural Changes Determine Full and Partial Nicotinic Receptor Agonist Activity for Nicotine Analogues." Molecules. Link
Provides specific data on 1-methylpyrrolidine deriv
Hong, V., et al. (2009). "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie International Edition. Link
The authoritative source for CuAAC protocols and chelator optimiz
Application & Comparison Guide: In Vitro and In Vivo Correlation of 3-Ethynyl-1-methylpyrrolidine Hydrochloride (3-EMP·HCl)
Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Methodology Executive Summary The pyrrolidine ring is a privileged...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals
Document Type: Technical Comparison Guide & Experimental Methodology
Executive Summary
The pyrrolidine ring is a privileged sp3-hybridized scaffold ubiquitous in central nervous system (CNS) drug discovery, offering enhanced three-dimensional pharmacophore coverage through "pseudorotation"[1]. 3-Ethynyl-1-methylpyrrolidine hydrochloride (3-EMP·HCl, CAS: 2241128-70-9) has emerged as a highly specialized bioorthogonal building block[2]. By embedding a terminal alkyne at the 3-position of a 1-methylpyrrolidine core, researchers can develop traceable pharmacophores that maintain their native receptor binding affinities while enabling downstream Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click-chemistry applications[3].
This guide objectively evaluates the in vitro and in vivo correlation of 3-EMP·HCl, compares it against alternative bioorthogonal tags, and provides field-validated protocols for its application in neuropharmacological tracing.
Mechanistic Causality: Why 3-EMP·HCl?
As a Senior Application Scientist, it is critical to understand the causality behind selecting 3-EMP·HCl over traditional bioconjugation handles.
Traditional bioconjugations often fail in complex physiological environments due to cross-reactivity with endogenous biomolecules[4]. While click chemistry solves this via bioorthogonal azide-alkyne cycloaddition, the placement of the alkyne dictates the biological viability of the probe.
Preservation of the Pharmacophore: The basic nitrogen in pyrrolidine is essential for interacting with target proteins (e.g., via hydrogen bonding or ionic interactions with aspartate residues in cholinergic receptors)[5].
Avoidance of N-Alkylation: Utilizing N-propargyl derivatives alters the amine's pKa and steric bulk, frequently abolishing target affinity. 3-EMP·HCl avoids this by placing the ethynyl group at the 3-position, preserving the critical 1-methylamine pharmacophore[6].
Minimal Steric Penalty: The terminal alkyne is linear and sterically undemanding. It minimally impacts the topological polar surface area (TPSA) and LogP, ensuring the molecule retains Blood-Brain Barrier (BBB) permeability for in vivo applications[7].
In Vitro to In Vivo Correlation (IVIVC)
To confidently use 3-EMP·HCl in preclinical models, researchers must establish a robust correlation between its in vitro behavior and in vivo pharmacokinetics.
In Vitro Dynamics
Target Engagement: 3-EMP·HCl derivatives typically exhibit high-affinity binding (
in the low nanomolar range) in in vitro radioligand displacement assays, as the 3-ethynyl substitution is tolerated by the orthosteric binding pockets of many GPCRs.
Labeling Kinetics: In cell lysates, the terminal alkyne undergoes rapid CuAAC with azide-functionalized fluorophores (e.g., Azide-Fluor 488), achieving >95% conjugation within 30 minutes at room temperature[3].
In Vivo Translation
Biodistribution & BBB Crossing: Unlike bulky cyclooctynes (e.g., DBCO) which are restricted to extracellular or in vitro labeling due to poor tissue penetrance, 3-EMP·HCl readily crosses the BBB.
Metabolic Stability: The hydrochloride salt formulation ensures high aqueous solubility for intravenous (IV) dosing[5]. In vivo, the 3-ethynyl group is metabolically stable against rapid oxidation, allowing sufficient time for target accumulation before tissue extraction and ex vivo click-labeling.
Logical framework correlating in vitro binding/kinetics with in vivo pharmacokinetics.
Objective Comparison Guide
When designing a bioorthogonal CNS probe, selecting the correct alkyne/azide handle is paramount. Table 1 compares 3-EMP·HCl against common alternatives.
Table 1: Performance Comparison of Bioorthogonal Building Blocks
Metric
3-EMP·HCl (CAS: 2241128-70-9)
N-Propargylpyrrolidine
4-Ethynyl-1-methylpiperidine
DBCO-PEG4-Amine
Primary Application
CNS pharmacophore, in vivo tracing
General click-chemistry, non-targeted
CNS pharmacophore (larger pocket)
Copper-free SPAAC, surface labeling
Basic Amine Intact?
Yes (1-Methyl)
No (N-alkylated)
Yes (1-Methyl)
Yes (Primary amine)
Receptor Affinity Retention
High (Mimics natural ligands)
Low (Steric clash at Nitrogen)
Moderate (Requires larger binding pocket)
None (Too bulky)
BBB Permeability
Excellent
Excellent
Good
Poor (High MW, hydrophilic)
Click Reactivity
High (Requires Cu catalyst)
High (Requires Cu catalyst)
High (Requires Cu catalyst)
Very High (Copper-free)
Toxicity Profile
Low (Metabolically stable)
Moderate (Potential reactive metabolites)
Low
Low
Key Takeaway: While DBCO enables copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)[8], its massive steric bulk prevents BBB crossing. 3-EMP·HCl represents the optimal compromise: it requires copper for the ex vivo visualization step but flawlessly preserves in vivo CNS pharmacokinetics.
Experimental Protocols
The following protocols establish a self-validating system for utilizing 3-EMP·HCl derivatives in neuropharmacological mapping.
Protocol A: In Vivo Administration and Tissue Extraction
Causality Note: We perform the click reaction ex vivo rather than in vivo because the Cu(I) catalyst required for terminal alkynes is toxic to living biological systems[8].
Formulation: Dissolve the 3-EMP·HCl-derived probe in sterile 0.9% saline. The hydrochloride salt ensures rapid dissolution.
Administration: Administer to murine models via tail vein injection (typically 1–5 mg/kg depending on target receptor density).
Circulation: Allow 30–60 minutes for circulation, BBB penetration, and target receptor binding.
Perfusion: Euthanize the animal and perform transcardial perfusion with ice-cold PBS to remove unbound probe from the vasculature, followed by 4% Paraformaldehyde (PFA) to fix the tissue.
Extraction: Harvest the brain, cryoprotect in 30% sucrose, and section into 20 µm slices using a cryostat.
Protocol B: Ex Vivo CuAAC Fluorescent Labeling
Causality Note: THPTA is used as a water-soluble ligand to stabilize Cu(I) and prevent the generation of reactive oxygen species (ROS) that degrade tissue architecture and quench fluorescence.
Preparation: Wash tissue sections 3x in PBS containing 0.1% Triton X-100 (PBST) to permeabilize cell membranes.
Reaction Cocktail Setup: In a light-protected tube, mix the following (per 1 mL):
THPTA ligand: 5 mM (Pre-mix CuSO4 and THPTA before adding to the master mix).
Sodium Ascorbate: 10 mM (Add last to reduce Cu(II) to active Cu(I)).
Incubation: Apply the cocktail to the tissue sections. Incubate for 1 hour at room temperature in the dark.
Washing: Wash sections 5x with PBST to remove unreacted fluorophore and copper ions.
Mounting & Imaging: Mount with DAPI-containing media. Image using confocal microscopy to correlate the 3-EMP·HCl probe distribution with anatomical markers.
Workflow of in vivo 3-EMP·HCl administration followed by ex vivo CuAAC click-labeling.
References
Baskin, J. M., et al. "Copper-free click chemistry for dynamic in vivo imaging." Proceedings of the National Academy of Sciences (PNAS).[Link]
Bhat, M., et al. "Recent insights about pyrrolidine core skeletons in pharmacology." Frontiers in Chemistry.[Link]
A Comparative Meta-Analysis of Novel Pyrrolidine-Based Muscarinic M1 Receptor Agonists for Neurodegenerative Disorders
For Researchers, Scientists, and Drug Development Professionals In the landscape of therapeutic development for neurodegenerative diseases such as Alzheimer's, the muscarinic M1 acetylcholine receptor stands as a beacon...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic development for neurodegenerative diseases such as Alzheimer's, the muscarinic M1 acetylcholine receptor stands as a beacon of hope. Its activation is linked to crucial cognitive processes, and the pursuit of selective M1 agonists has been a long-standing goal in medicinal chemistry. This guide provides a meta-analysis of emerging pyrrolidine-based M1 muscarinic agonists, offering a comparative look at their pharmacological profiles and the experimental frameworks used for their evaluation. While the specific compound 3-Ethynyl-1-methylpyrrolidine hydrochloride (CAS: 2241128-70-9) is noted as a novel chemical entity, a comprehensive search of the current scientific literature reveals a conspicuous absence of published pharmacological data.[1][2] This guide, therefore, broadens its scope to encompass the wider class of novel pyrrolidine-containing muscarinic agonists, providing a vital comparative context for researchers exploring this chemical space.
The Rationale for M1 Agonism and the Rise of Pyrrolidine Scaffolds
The M1 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in the central nervous system, where it plays a pivotal role in learning, memory, and cognitive function. Its signaling cascade, primarily through Gq/11, leads to the activation of phospholipase C and subsequent downstream signaling, which is believed to be neuroprotective and to enhance cognitive function. The development of selective M1 agonists has been hampered by challenges in achieving selectivity over other muscarinic receptor subtypes (M2-M5), which can lead to undesirable side effects.
The pyrrolidine scaffold has emerged as a privileged structure in the design of novel muscarinic agonists.[3] Its rigid, five-membered ring system allows for precise stereochemical control and the introduction of diverse substituents to optimize potency and selectivity. This has led to the development of a new generation of M1-preferring agonists with improved pharmacological properties.
Comparative Pharmacological Profiles
A critical aspect of drug development is the quantitative comparison of novel compounds against established benchmarks and other investigational agents. The following table summarizes key in vitro pharmacological parameters for a selection of pyrrolidine-containing muscarinic agonists. It is important to note that direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions.
N/A: Data not available in the reviewed literature. PAM: Positive Allosteric Modulator.
Experimental Protocols: A Blueprint for Evaluation
The generation of reliable and comparable pharmacological data hinges on the use of standardized and well-validated experimental protocols. Below are detailed methodologies for key in vitro assays crucial for the characterization of novel muscarinic agonists.
Radioligand Binding Assays for Muscarinic Receptor Affinity
Objective: To determine the binding affinity (Ki) of a test compound for the five human muscarinic receptor subtypes (M1-M5).
Methodology:
Membrane Preparation:
CHO-K1 cells stably expressing one of the human muscarinic receptor subtypes (M1-M5) are cultured and harvested.
Cells are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method like the Bradford assay.
Competition Binding Assay:
Assays are performed in a 96-well format.
To each well, add:
A fixed concentration of a non-selective muscarinic antagonist radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS), typically at its Kd value.
A range of concentrations of the test compound.
Cell membrane preparation.
For determination of non-specific binding, a high concentration of a non-labeled antagonist (e.g., 1 µM atropine) is added instead of the test compound.
Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
Detection and Data Analysis:
The reaction is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.
Filters are washed with ice-cold buffer.
Scintillation fluid is added to the filters, and radioactivity is quantified using a liquid scintillation counter.
The data are analyzed using non-linear regression to fit a one-site competition model, which yields the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays for Muscarinic Receptor Agonism
Objective: To determine the functional potency (EC50) and efficacy of a test compound at muscarinic receptor subtypes.
Methodology (Calcium Mobilization Assay for Gq-coupled M1, M3, M5 receptors):
Cell Preparation:
CHO-K1 cells stably expressing the M1, M3, or M5 receptor are plated in black-walled, clear-bottom 96-well plates.
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
Compound Addition and Signal Detection:
A baseline fluorescence reading is taken using a fluorescence plate reader (e.g., FLIPR or FlexStation).
A range of concentrations of the test compound is added to the wells.
Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity over time.
Data Analysis:
The peak fluorescence response for each concentration is determined.
The data are normalized to the response of a full agonist (e.g., acetylcholine) and plotted against the logarithm of the test compound concentration.
A sigmoidal dose-response curve is fitted to the data to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response as a percentage of the full agonist).
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental processes, the following diagrams are provided.
Caption: M1 Receptor Gq Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Conclusion and Future Directions
The pyrrolidine scaffold continues to be a fertile ground for the discovery of novel muscarinic M1 receptor agonists with therapeutic potential for neurodegenerative disorders. While a lack of publicly available data on 3-Ethynyl-1-methylpyrrolidine hydrochloride currently prevents its direct comparison, the methodologies and comparative data presented for other pyrrolidine-based agonists provide a robust framework for its future evaluation. The ongoing development of subtype-selective and allosteric modulators holds the promise of delivering the cognitive benefits of M1 agonism with an improved safety profile. As new data emerges, this guide will be updated to reflect the evolving landscape of this exciting area of drug discovery.
References
Functionalized Congener Approach for the Design of Novel Muscarinic Agents. Synthesis and Pharmacological Evaluation of N-Methyl-N-[4-(1-pyrrolidinyl)-2-butynyl] Amides. (n.d.). pubs.acs.org. Retrieved from [Link]
Jakubík, J., et al. (2019). Novel M2-selective, Gi-biased agonists of muscarinic acetylcholine receptors. British Journal of Pharmacology, 176(18), 3585-3603. Retrieved from [Link]
Bender, A. M., et al. (2021). Discovery of a novel class of heteroaryl-pyrrolidinones as positive allosteric modulators of the muscarinic acetylcholine receptor M1. Bioorganic & Medicinal Chemistry Letters, 47, 128193. Retrieved from [Link]
3-ethynyl-1-methylpyrrolidine hydrochloride chemical label. (n.d.). fishersci.se. Retrieved from [Link]
Wojcieszak, P., et al. (2021). Comparative neuropharmacological studies on three pyrrolidine-containing synthetic cathinones. Naunyn-Schmiedeberg's Archives of Pharmacology, 394(5), 917-928. Retrieved from [Link]
Bender, A. M., et al. (2021). Discovery of a Novel Class of Heteroaryl-Pyrrolidinones as Positive Allosteric Modulators of the Muscarinic Acetylcholine Receptor M1. ResearchGate. Retrieved from [Link]
Cohen, V. I., et al. (2000). Synthesis, (18)F-labeling, and biological evaluation of piperidyl and pyrrolidyl benzilates as in vivo ligands for muscarinic acetylcholine receptors. Journal of Medicinal Chemistry, 43(23), 4449-4460. Retrieved from [Link]
Wood, M. W., et al. (2017). Broad analgesic activity of a novel, selective M1 agonist. Neuropharmacology, 125, 37-46. Retrieved from [Link]
Synthesis, Affinity Profile and Functional Activity of Potent Chiral Muscarinic Antagonists with a Pyrrolidinylfuran Structure. (n.d.). ResearchGate. Retrieved from [Link]
3-ethynyl-3-methylpyrrolidine hydrochloride (C7H11N). (n.d.). PubChemLite. Retrieved from [Link]
Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. (n.d.). farmasains.com. Retrieved from [Link]
Seki, M., et al. (2013). Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke. Bioorganic & Medicinal Chemistry Letters, 23(14), 4230-4234. Retrieved from [Link]
3-(1-Ethylamino-ethylidene)-1-methyl-pyrrolidine-2,4-dione. (2023). MDPI. Retrieved from [Link]
Tu, Y., et al. (2015). Synthesis and biological evaluation of novel pyrrolidine acid analogs as potent dual PPARα/γ agonists. Bioorganic & Medicinal Chemistry Letters, 25(6), 1335-1340. Retrieved from [Link]
Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1245831. Retrieved from [Link]
In Silico, In Vitro, and Ex Vivo Biological Activity of Some Novel Mebeverine Precursors. (2023). MDPI. Retrieved from [Link]
Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. (2024). MDPI. Retrieved from [Link]
Helfer, A. G., et al. (2014). The in vivo and in vitro metabolism and the detectability in urine of 3',4'-methylenedioxy-alpha-pyrrolidinobutyrophenone (MDPBP), a new pyrrolidinophenone-type designer drug, studied by GC-MS and LC-MS(n). Drug Testing and Analysis, 6(7-8), 746-756. Retrieved from [Link]
3-Ethynyl-1-methylpyrrolidin-3-ol. (n.d.). Chemsrc. Retrieved from [Link]
Kumar, A., et al. (2023). Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity. Pharmacological Research - Modern Chinese Medicine, 7, 100244. Retrieved from [Link]
3-Ethenoxy-1-methylpyrrolidine. (n.d.). PubChem. Retrieved from [Link]
A Senior Application Scientist's Guide to the Proper Disposal of 3-Ethynyl-1-methylpyrrolidine hydrochloride
As a professional in the demanding fields of research and drug development, your commitment to safety and operational excellence is paramount. This guide provides a detailed protocol for the proper disposal of 3-Ethynyl-...
Author: BenchChem Technical Support Team. Date: March 2026
As a professional in the demanding fields of research and drug development, your commitment to safety and operational excellence is paramount. This guide provides a detailed protocol for the proper disposal of 3-Ethynyl-1-methylpyrrolidine hydrochloride (CAS No. 2241128-70-9). Due to the absence of a comprehensive, publicly available Safety Data Sheet (SDS) for this specific compound, this document synthesizes data from its structural analogs, its constituent chemical groups, and established principles of hazardous waste management to ensure a robust and scientifically-grounded procedure.
Our approach is built on the principle of "assumed risk," treating the compound with the caution merited by its components: the pyrrolidine ring, the reactive ethynyl group, and its hydrochloride salt form.
Hazard Assessment: Understanding the "Why"
Proper disposal begins with a thorough understanding of the potential hazards. The known and inferred risks associated with 3-Ethynyl-1-methylpyrrolidine hydrochloride dictate every subsequent step in its handling and disposal.
A product label for this compound explicitly states that it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1]. However, a deeper analysis of its structure is necessary for a complete safety profile.
Structurally similar compounds like Pyrrolidine and 1-Methylpyrrolidine are classified as flammable, corrosive, and toxic[2][3][4][5]. The pyrrolidine moiety is a known skin and respiratory irritant and can cause severe eye damage[6][7].
Ethynyl Group (-C≡CH)
Reactivity, Potential for Explosion.
Acetylenic compounds, particularly when in contact with certain metals (like copper, silver, mercury), can form explosive acetylides[8][9]. While the risk is lower in this specific molecular context, it necessitates avoiding contact with incompatible metals.
Hydrochloride (HCl) Salt
Corrosivity, Release of Toxic Gas.
As a hydrochloride salt, the compound is acidic and will react with bases. In the event of a fire, it can decompose to release toxic and corrosive hydrogen chloride (HCl) gas and nitrogen oxides (NOx)[10].
Expert Insight: The combination of these hazards requires that 3-Ethynyl-1-methylpyrrolidine hydrochloride be managed as a flammable, corrosive, and toxic hazardous chemical waste . Under no circumstances should it be disposed of down the drain or in regular trash[11].
Mandatory Personal Protective Equipment (PPE)
Based on the hazard assessment, the following minimum PPE must be worn when handling the compound or its waste:
Eye/Face Protection: Safety goggles and a face shield are required to protect against splashes and irritation[12].
Hand Protection: Chemical-resistant gloves, such as nitrile, are mandatory. Always inspect gloves for integrity before use and dispose of them as contaminated solid waste after handling[12].
Body Protection: A flame-retardant laboratory coat must be worn and kept fully buttoned[2].
Respiratory Protection: All handling of waste, including transfers and container sealing, should be performed inside a certified chemical fume hood to mitigate inhalation risks[10][13].
Waste Segregation and Container Management
Proper segregation is the most critical step to prevent dangerous chemical reactions and ensure compliant disposal[12][14].
Waste Stream Designation: This compound must be disposed of as Hazardous Chemical Waste . Do not mix it with any other waste streams unless explicitly instructed by your institution's Environmental Health & Safety (EHS) office.
Chemical Incompatibility:
DO NOT mix with strong bases (e.g., sodium hydroxide).
DO NOT mix with strong oxidizing agents (e.g., nitric acid, perchlorates)[5][10].
Material: Use only a designated, leak-proof hazardous waste container made of a compatible material, such as high-density polyethylene (HDPE)[12].
Condition: The container must be in good condition, free from cracks or residue on the outside, and must have a tightly sealing cap[14][15].
Labeling: The container must be clearly labeled with the words "Hazardous Waste " and the full chemical name: "3-Ethynyl-1-methylpyrrolidine hydrochloride ". List all components, including solvents and their approximate percentages[15][16].
Step-by-Step Disposal Protocols
The following protocols provide clear, actionable steps for disposing of the chemical and associated contaminated materials.
Protocol 1: Disposal of Unused or Expired Product
Work Area: Conduct all steps within a certified chemical fume hood.
Container Check: Ensure the original product container is securely sealed and not compromised.
Over-packing (if necessary): If the original container shows any signs of degradation, place it inside a larger, compatible, and properly labeled waste container.
Labeling: Attach a completed hazardous waste label to the container.
Storage: Store the container in a designated Satellite Accumulation Area (SAA), away from incompatible materials, heat, and ignition sources[14].
Pickup: Arrange for pickup by your institution's certified hazardous waste management service.
Protocol 2: Disposal of Contaminated Solid Waste
Collection: Place all contaminated solid waste (e.g., gloves, weighing papers, absorbent pads, pipette tips) into a clear plastic bag within a secondary container, such as a pail or beaker, inside the fume hood[16].
Sealing: Once the work is complete, securely seal the plastic bag.
Transfer: Place the sealed bag into a designated solid hazardous waste container.
Labeling & Storage: Ensure the primary container is properly labeled and stored in the SAA.
Protocol 3: Disposal of Contaminated Glassware and Rinsate
Initial Rinse (Triple Rinse Method):
a. Select a suitable solvent that is compatible with your primary liquid waste stream (e.g., methanol, ethanol).
b. Rinse the contaminated glassware three times with a small amount of the chosen solvent.
c. Crucially, collect all three rinsates into a designated liquid hazardous waste container[12][17].
Rationale: The triple rinsate is considered hazardous waste and must be collected to ensure all chemical residue is captured. This procedure decontaminates the glassware, which can then typically be washed and reused or disposed of as non-hazardous waste, per institutional policy[17].
Final Disposal: The liquid waste container holding the rinsate must be kept closed, labeled, and stored in the SAA for professional disposal[15].
Emergency Spill Management
In the event of a spill, immediate and correct action is vital.
ALERT: Announce the spill immediately to all personnel in the area and notify your supervisor and the institutional EHS office[12].
EVACUATE: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
VENTILATE: Ensure the chemical fume hood is operating at maximum capacity.
CONTAIN (if safe): For small, manageable spills within a fume hood, use a chemical spill kit. Cover the spill with an appropriate absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels on a large spill of a flammable substance[4][18].
CLEAN-UP: Carefully collect the absorbent material using non-sparking tools and place it into a designated hazardous waste container[4].
DISPOSAL: All materials used for spill clean-up must be treated as hazardous waste and disposed of according to the protocols outlined above[12].
Logical Workflow for Waste Handling
The following diagram illustrates the decision-making process for the safe handling and disposal of 3-Ethynyl-1-methylpyrrolidine hydrochloride waste.
Caption: Waste Disposal Decision Tree for 3-Ethynyl-1-methylpyrrolidine HCl.
By adhering to these detailed procedures, you uphold the highest standards of laboratory safety, protect yourself and your colleagues, and ensure environmental compliance.
References
Hazardous Waste and Disposal . American Chemical Society. [Link]
Hazardous Chemical Waste Management Guidelines . Columbia University Research. [Link]
Navigating the Safe Handling of 3-Ethynyl-1-methylpyrrolidine Hydrochloride: A Comprehensive Guide to Personal Protective Equipment and Disposal
For Researchers, Scientists, and Drug Development Professionals The responsible and safe handling of specialized chemical reagents is a cornerstone of successful research and development. This guide provides essential, i...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
The responsible and safe handling of specialized chemical reagents is a cornerstone of successful research and development. This guide provides essential, in-depth technical information on the appropriate personal protective equipment (PPE), handling procedures, and disposal of 3-Ethynyl-1-methylpyrrolidine hydrochloride. As a Senior Application Scientist, my aim is to provide not just a set of instructions, but a framework of understanding that empowers you to work safely and effectively.
Understanding the Hazard Profile
3-Ethynyl-1-methylpyrrolidine hydrochloride is classified with the following hazard statements:
These classifications indicate that the compound can cause discomfort and potential damage upon contact with the skin, eyes, and respiratory system. Furthermore, as a hydrochloride salt, it is likely to be a hygroscopic solid, meaning it readily absorbs moisture from the air.[7] This property necessitates specific handling and storage procedures to maintain the compound's integrity and prevent the creation of a more hazardous situation (e.g., a difficult-to-handle paste or a solution with altered reactivity).
Core Principles of Protection: A Multi-Layered Approach
A robust safety protocol relies on a multi-layered defense against chemical exposure. This involves a combination of engineering controls, administrative controls, and personal protective equipment.
Engineering Controls: Your First Line of Defense
The primary method for controlling exposure to hazardous dusts and powders is through engineering controls.
Chemical Fume Hood: All handling of 3-Ethynyl-1-methylpyrrolidine hydrochloride, including weighing and transfer, must be conducted in a properly functioning chemical fume hood. This captures and exhausts airborne particles, preventing them from entering the laboratory environment and your breathing zone.
Ventilation: Ensure adequate general laboratory ventilation to further dilute any potential fugitive emissions.
Administrative Controls: Safe Work Practices
Your actions and awareness are critical components of safety.
Minimize Quantities: Only work with the minimum amount of the compound necessary for your experiment.
Designated Area: Establish a designated area within the fume hood for handling this compound to prevent cross-contamination.
Avoid Dust Generation: Handle the solid gently to minimize the formation of airborne dust. Do not crush or grind the material outside of a controlled environment.
Hygroscopic Nature: Due to its hygroscopic nature, minimize the time the container is open to the atmosphere.[7] It is advisable to work in a low-humidity environment or a glove box for sensitive applications.[8]
Personal Protective Equipment (PPE): Your Last Line of Defense
While engineering and administrative controls are designed to minimize exposure, PPE is essential to protect you from any residual hazards. The following table outlines the minimum required PPE for handling 3-Ethynyl-1-methylpyrrolidine hydrochloride.
Body Part
PPE Recommendation
Rationale
Eyes & Face
Chemical safety goggles with side shields and a face shield.[9]
Provides a barrier against airborne particles and potential splashes, protecting from serious eye irritation (H319). A face shield offers an additional layer of protection for the entire face.
Hands
Chemical-resistant gloves (e.g., nitrile).
Protects the skin from direct contact and irritation (H315). It is crucial to check the glove manufacturer's compatibility chart for specific breakthrough times.
Body
A fully buttoned laboratory coat.
Protects the skin and personal clothing from contamination.
Respiratory
A NIOSH-approved respirator with a particulate filter (e.g., N95, P100) may be necessary if there is a potential for generating dust, especially outside of a fume hood.[10]
Protects the respiratory system from irritation caused by inhaling the powder (H335).
dot
Caption: Disposal workflow for 3-Ethynyl-1-methylpyrrolidine hydrochloride waste.
By adhering to these guidelines, you can confidently and safely incorporate 3-Ethynyl-1-methylpyrrolidine hydrochloride into your research workflows, ensuring the integrity of your experiments and, most importantly, your personal safety.
References
CORECHEM Inc. (2024, January 19). Hygroscopic: What it Means, What You Need to Know. Retrieved from [Link]
Environmental 360 Solutions. H315 Causes skin irritation. Retrieved from [Link]
The Mosaic Company. DANGER Hazard Statement(s) H315: Causes skin irritation H320. Retrieved from [Link]
Enzyme Solutions. (2024, June 12). SAFETY DATA SHEET H315- Causes skin irritation H319. Retrieved from [Link]
Secure Winter Products. (2016, October 21). Eye Corrosive 2A Eye irritant: Subcategory 2A, Reversible in 21 days GHS Ratings. Retrieved from [Link]
American Elements. (2022, January 15). View PDF. Retrieved from [Link]
University of Pittsburgh, Wipf Group. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards? Retrieved from [Link]
The Mosaic Company. WARNING Hazard Statement(s) H302: Harmful if swallowed H315: Causes skin irritation H319. Retrieved from [Link]
uvex safety. Respiratory masks and dust masks. Retrieved from [Link]
Oregon State University, Environmental Health and Safety. Eye & Face Protection. Retrieved from [Link]